STF-62247
Description
has antineoplastic activity; structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
N-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNUHQNJGNLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351598 | |
| Record name | STF-62247 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315702-99-9 | |
| Record name | STF-62247 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 315702-99-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
STF-62247: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
STF-62247 is a novel small molecule that has garnered significant interest for its selective cytotoxicity against von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC) cells. Initially identified as an autophagy inducer, subsequent in-depth studies have reclassified its primary mechanism of action as a potent blocker of the late stages of autophagy. This guide provides a comprehensive technical overview of the core mechanisms of this compound, detailing its effects on autophagy, lysosomal function, and cellular metabolism. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated source of data, experimental protocols, and visual representations of the compound's signaling pathways.
Core Mechanism: Selective Cytotoxicity in VHL-Deficient Cells via Autophagy Blockade
This compound exhibits a pronounced selective lethality towards RCC cells lacking a functional VHL tumor suppressor protein. This selectivity is a key feature of its therapeutic potential. The cytotoxicity of this compound is independent of the hypoxia-inducible factor (HIF) pathway, a common target in VHL-deficient cancers. Instead, its mechanism is intrinsically linked to the modulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.
While early reports characterized this compound as an autophagy inducer, more recent and detailed investigations have clarified that it functions as an inhibitor of the final stages of the autophagic process.[1][2] Specifically, this compound disrupts the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles and ultimately, cell death in VHL-deficient cells.[1]
From Autophagy Inducer to Late-Stage Inhibitor
The initial classification of this compound as an autophagy inducer was based on the observation of increased autophagosome formation in treated cells.[3][4] However, a more nuanced analysis of the complete autophagic flux—the entire process from vesicle nucleation to substrate degradation—revealed a blockage at the terminal steps.[1][2] This distinction is critical for understanding its mode of action and for the design of rational combination therapies.
Lysosomal Disruption: The Epicenter of this compound's Action
The inhibitory effect of this compound on late-stage autophagy stems from its direct impact on lysosomes. The compound has been shown to accumulate within these acidic organelles.[1][2] This accumulation leads to lysosomal dysfunction, characterized by an impairment of their degradative capacity. The precise molecular target of this compound within the lysosome is still under investigation, but its effects point towards a disruption of lysosomal membrane integrity and/or the function of key lysosomal enzymes.[2]
In VHL-deficient cells, this lysosomal disruption proves to be catastrophic, leading to a cascade of events culminating in cell death. In contrast, VHL-proficient cells appear to have a greater capacity to cope with the lysosomal stress induced by this compound, contributing to the compound's selective cytotoxicity.[1]
Quantitative Data Summary
The selective cytotoxicity of this compound has been quantified across various renal cell carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values clearly demonstrate the compound's enhanced potency in cells lacking functional VHL.
| Cell Line | VHL Status | IC50 (µM) | Reference(s) |
| RCC4 | Deficient | 0.625 | [5] |
| RCC4/VHL | Proficient | 16 | [5] |
| SN12C | Deficient | Not explicitly stated, but sensitive | [6] |
| SN12C-VHL shRNA | Deficient | Not explicitly stated, but sensitive | [5] |
| 786-O | Deficient | Not explicitly stated, but sensitive | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex cellular processes affected by this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound-induced cytotoxicity in VHL-deficient cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for evaluating autophagy using LysoTracker staining in the epithelial follicle stem cells of the Drosophila ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
STF-62247: A Selective Inhibitor of VHL-Deficient Renal Cell Carcinoma
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of STF-62247, a small molecule identified for its selective cytotoxicity against von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells. This document consolidates key findings on its mechanism of action, presents quantitative data from various studies, details experimental protocols for its evaluation, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction
Renal cell carcinoma (RCC) is the most prevalent form of kidney cancer, with a significant subset characterized by the inactivation of the VHL tumor suppressor gene.[1][2] The loss of VHL function leads to the stabilization of hypoxia-inducible factors (HIFs), promoting tumor growth, angiogenesis, and metabolic reprogramming.[3][4] this compound has emerged as a promising therapeutic agent that selectively targets VHL-deficient RCC cells, offering a potential new avenue for the treatment of this challenging disease.[5][6]
Mechanism of Action
This compound's primary mechanism of action involves the modulation of autophagy, a cellular process responsible for the degradation of damaged organelles and proteins.[1][6] Unlike many cancer therapies that aim to inhibit autophagy, this compound acts as a blocker of the late stages of this process.[1][2]
The key steps in its mechanism are:
-
Lysosomal Accumulation: this compound, owing to its chemical properties, accumulates within lysosomes, the acidic organelles responsible for the final stages of autophagic degradation.[1][2]
-
Disruption of Lysosomal Function: The accumulation of this compound disrupts normal lysosomal function, leading to a blockage of the fusion between autophagosomes and lysosomes (autolysosome formation) and inhibiting the degradation of autophagic cargo.[1][7]
-
Selective Cytotoxicity: In VHL-deficient cells, this blockage of the autophagic flux leads to the accumulation of dysfunctional autophagosomes and lysosomes, ultimately triggering cell death.[1][2] VHL-proficient cells, however, appear to have mechanisms to counteract this disruption, rendering them less sensitive to the compound.[1]
-
HIF-Independent Activity: Notably, the cytotoxic effect of this compound is independent of the hypoxia-inducible factor (HIF) pathway, a major downstream target of VHL.[5][6] This suggests a novel mechanism of synthetic lethality with VHL deficiency.
Recent studies have also indicated that this compound's effects extend to cellular metabolism, significantly decreasing intracellular levels of glutamine and glutamate in VHL-deficient cells.[3] This metabolic perturbation may contribute to the observed lipogenesis and accumulation of lipid droplets, further stressing the cancer cells.[3]
Quantitative Data
The selective cytotoxicity of this compound against VHL-deficient cells has been quantified in several studies. The following tables summarize the key in vitro and in vivo efficacy data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | VHL Status | IC50 (μM) | Reference |
| RCC4 | Deficient | 0.625 | [8] |
| RCC4/VHL | Proficient | 16 | [8] |
| SN12C-VHL shRNA | Deficient | Not specified | [5] |
| SN12C | Proficient | Not specified | [5] |
| 786-O | Deficient | Not specified | [5] |
IC50 (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Cell Line | Treatment Dose | Administration Route | Outcome | Reference |
| Xenograft | SN12C (VHL-deficient) | 8 mg/kg | Intraperitoneal | Significant reduction in tumor growth | [5] |
| Xenograft | 786-O (VHL-deficient) | 2.7-8 mg/kg (daily for 9 days) | Intraperitoneal | Significantly reduced tumor growth | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (XTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate.
-
Compound Treatment: The following day, add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Incubation: Incubate the plates for 48 to 96 hours at 37°C in a 5% CO2 incubator.
-
XTT Solution Preparation: Prepare an XTT solution containing 0.3 mg/mL XTT, DMEM high glucose without phenol red, 20% FBS, and 2.65 μg/mL phenazine methosulfate (PMS).
-
XTT Addition: Add the XTT solution to each well.
-
Final Incubation: Incubate the plates at 37°C for 1 hour.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability.
Autophagy Flux Analysis (mCherry-GFP-LC3 Assay)
This assay is used to monitor the progression of autophagy and identify disruptions in the pathway.
-
Cell Transfection/Transduction: Stably express a tandem mCherry-GFP-LC3 construct in the cell lines of interest.
-
Compound Treatment: Treat the cells with this compound for the desired time points. Bafilomycin A1, an inhibitor of vacuolar H+-ATPase, can be used as a positive control for late-stage autophagy blockage.
-
Microscopy: Visualize the cells using a confocal microscope.
-
Yellow puncta (mCherry and GFP co-localization) represent autophagosomes.
-
Red-only puncta (mCherry) represent autolysosomes, as the GFP signal is quenched in the acidic environment of the lysosome.
-
-
Image Analysis: Quantify the number of yellow and red puncta per cell to assess the autophagic flux. An accumulation of yellow puncta upon this compound treatment indicates a blockage in the late stages of autophagy.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a preclinical animal model.
-
Cell Implantation: Subcutaneously inject VHL-deficient human renal cell carcinoma cells (e.g., SN12C or 786-O) into the flanks of immunocompromised mice.[5]
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment Administration: Administer this compound (e.g., at a dose of 8 mg/kg) or a vehicle control via intraperitoneal injection.[5]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: VHL signaling pathway in normoxic and hypoxic/VHL-deficient conditions.
Caption: Proposed mechanism of action of this compound in VHL-deficient cells.
Caption: General experimental workflow for the evaluation of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The von Hippel–Lindau Tumor Suppressor Protein | Annual Reviews [annualreviews.org]
- 3. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 4. VHL gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
The Lysosomotropic Properties of STF-62247: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the lysosomotropic properties of STF-62247, a small molecule initially identified for its selective cytotoxicity against von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells. Subsequent research has reclassified this compound as a potent lysosomotropic agent that disrupts lysosomal physiology and blocks the late stages of autophagy. This guide synthesizes key findings, presents quantitative data, details experimental methodologies, and provides visual diagrams to elucidate the compound's mechanism of action.
Core Concepts: Lysosomotropism and Autophagy
Lysosomotropic agents are weak bases that freely cross cellular membranes in their neutral state. Upon entering the acidic environment of the lysosome, they become protonated and trapped, leading to their accumulation. This accumulation can disrupt lysosomal function, including pH, enzyme activity, and membrane integrity.
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with the lysosome to form an autolysosome, where the contents are degraded. The process, known as autophagic flux, is critical for cellular homeostasis.
This compound: A Lysosomotropic Autophagy Inhibitor
This compound exhibits classic lysosomotropic properties. Its intrinsic autofluorescence has been instrumental in pinpointing its subcellular localization to the lysosome.[1][2] Studies have demonstrated that this compound accumulates in these acidic organelles, leading to significant physiological consequences.[3][4]
The primary mechanism of action of this compound is the disruption of the late stages of autophagy.[1][2][4] Instead of inducing autophagy as initially thought, it inhibits the fusion of autophagosomes with lysosomes and/or impairs the degradative capacity of the autolysosome. This leads to an accumulation of autophagic vesicles.[1] This blockage of the autophagic flux is a key contributor to its cytotoxic effects, particularly in VHL-deficient cancer cells.[1][2]
The lysosomotropic nature of this compound is further evidenced by its ability to cause unregulated swelling of endo-lysosomal compartments.[3][4] This phenotype can be rescued by neutralizing the lysosomal pH, confirming that the acidic environment of the lysosome is crucial for the compound's activity.[3][4]
Quantitative Data
The following tables summarize the quantitative data regarding the cytotoxic and mechanistic effects of this compound.
| Cell Line | VHL Status | IC50 (µM) | Reference |
| RCC4 | Deficient | 0.625 | [5][6] |
| RCC4/VHL | Proficient | 16 | [5][6] |
| SN12C | Deficient | Not specified | [5] |
| SN12C/VHL shRNA | Proficient | Not specified | [5] |
| 786-O | Deficient | Not specified | [5] |
Table 1: Cytotoxicity of this compound in Renal Cell Carcinoma Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the selective cytotoxicity of this compound towards VHL-deficient cells.
| Cell Line Model | Treatment | Observation | Reference |
| RCC4 | This compound (prolonged) | Increase in autophagic vesicles, time-dependent decrease in lysosomes. | [1][2] |
| RCC4 VHL | This compound (prolonged) | Able to surmount the block in late-stage autophagy by restoring lysosome numbers. | [1][2] |
| RCC4, RCC4 VHL, HeLa | This compound (24h and 48h) | Decreased levels of active cleaved-CTSD, accumulation of pro- and intermediate-CTSD. | [3] |
Table 2: Cellular Effects of this compound. This table highlights the differential response to this compound based on VHL status and its impact on lysosomal enzyme processing.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent effect of this compound on cell viability.
-
Method (XTT Assay):
-
Plate cells (e.g., 5,000 RCC4 cells and 2,500 SN12C cells) in 96-well plates.[5]
-
The following day, treat the cells with serial dilutions of this compound or vehicle control (DMSO).[5]
-
Incubate for a specified period (e.g., 24 hours).[5]
-
Add XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
-
-
Method (Trypan Blue Exclusion):
-
Plate cells (e.g., 100,000 cells) in a 12-well plate.[5]
-
The next day, treat with this compound (e.g., 1.25 µM) for 24 hours.[5]
-
Trypsinize the cells and resuspend in media.[5]
-
Mix an aliquot of the cell suspension with trypan blue dye.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[5]
-
Analysis of Autophagic Flux
-
Objective: To assess the impact of this compound on the progression of autophagy.
-
Method (LC3 Turnover Assay):
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1). BafA1 prevents the degradation of LC3-II in the lysosome.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform immunoblotting for LC3. An accumulation of LC3-II in the presence of this compound and BafA1 compared to BafA1 alone indicates a block in autophagic flux.
-
-
Method (mCherry-GFP-LC3 Reporter Assay):
-
Transduce cells with a tandem mCherry-GFP-LC3 construct.
-
Treat cells with this compound.
-
Image the cells using confocal microscopy.
-
In autophagosomes (neutral pH), both GFP and mCherry fluoresce (yellow puncta). In autolysosomes (acidic pH), GFP fluorescence is quenched, and only mCherry fluoresces (red puncta). An increase in yellow puncta and a decrease in red puncta suggest a blockage in autolysosome formation or function.
-
Visualization of Lysosomal Accumulation
-
Objective: To demonstrate the colocalization of this compound with lysosomes.
-
Method (Live Cell Imaging):
-
Utilize the intrinsic autofluorescence of this compound (emits in the green spectrum).[3]
-
Transduce cells with a lysosomal marker, such as CellLight Lysosomes-RFP (RFP-Lamp1), which labels lysosomes in red.[3]
-
Treat the cells with this compound.
-
Perform live-cell imaging using a confocal microscope.
-
Co-localization of the green signal from this compound and the red signal from the lysosomal marker indicates accumulation in the lysosomes.[3]
-
Assessment of Lysosomal pH
-
Objective: To determine if this compound alters the pH of lysosomes.
-
Method (Acridine Orange Staining):
-
Treat cells with this compound.
-
Incubate the cells with Acridine Orange (AO), a metachromatic dye that fluoresces red in acidic compartments (like lysosomes) and green in the cytoplasm and nucleus.[3]
-
Visualize the cells using fluorescence microscopy. A change in the intensity or distribution of red fluorescence can indicate an alteration in lysosomal acidity.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the lysosomotropic properties of this compound.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for assessing this compound.
Caption: VHL status and this compound cytotoxicity.
Conclusion
This compound is a valuable research tool for studying the interplay between lysosomal function and autophagy. Its lysosomotropic properties are central to its mechanism of action, which involves the disruption of lysosomal physiology and the subsequent blockage of autophagic flux. This leads to selective cytotoxicity in cancer cells with specific vulnerabilities, such as VHL deficiency. The detailed understanding of these properties, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further investigation and potential therapeutic development. The selective nature of this compound highlights the potential for exploiting lysosomal vulnerabilities as a targeted strategy in cancer therapy.[7]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting lysosome function causes selective cytotoxicity in VHL-inactivated renal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
STF-62247: A Technical Guide to its Role in Late-Stage Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule STF-62247 and its role as a potent blocker of late-stage autophagy. Initially identified as an autophagy inducer, subsequent research has reclassified this compound as a lysosomotropic agent that disrupts lysosomal function, leading to the inhibition of autophagic flux. This guide details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the critical pathways and workflows.
Core Mechanism of Action
This compound exerts its biological effects by accumulating in lysosomes, the primary degradative organelles within the cell.[1] This accumulation leads to a disruption of lysosomal physiology, including the neutralization of lysosomal pH.[2][3] The acidic environment of lysosomes is crucial for the function of degradative enzymes and the fusion of autophagosomes with lysosomes to form autolysosomes. By compromising this acidic environment, this compound effectively blocks the final, degradative stages of autophagy.[2][3]
A key characteristic of this compound is its selective cytotoxicity towards cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene, a common mutation in clear cell renal cell carcinoma (ccRCC).[1][4] While this compound blocks autophagy in both VHL-proficient and VHL-deficient cells, VHL-deficient cells exhibit a decreased ability to restore their lysosome numbers upon prolonged treatment, leading to cell death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | VHL Status | IC50 Value | Reference |
| RCC4 | Deficient | 0.625 µM | [4][5] |
| RCC4/VHL | Proficient | 16 µM | [4][5] |
Table 2: Experimental Concentrations of this compound
| Experiment | Cell Line(s) | Concentration(s) | Duration | Purpose | Reference |
| Autophagic Flux Assay | RCC4, RCC4 VHL, HeLa | 0-2.5 µM | 4 hours | To assess LC3-II accumulation | [2] |
| Cell Viability Assay | RCC4, RCC4 VHL, HeLa | 0-20 µM | 48 hours | To determine cytotoxic effects | [2] |
| Lysosomal Integrity | RCC4, RCC4 VHL | Not specified | 4 hours | To observe lysosomal swelling | [2] |
| Cathepsin D Trafficking | RCC4, RCC4 VHL | 0-2.5 µM | 4 hours | To assess enzyme processing | [2] |
Signaling Pathways and Molecular Interactions
The mechanism of this compound involves its direct interaction with lysosomes, leading to a cascade of events that culminate in the blockage of autophagy.
Caption: Mechanism of this compound as a lysosomotropic agent.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on autophagy.
Autophagic Flux Assay (LC3-II Immunoblotting)
Objective: To measure the accumulation of LC3-II as an indicator of autophagic flux blockage.
Materials:
-
RCC4 and RCC4 VHL cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Bafilomycin A1 (BafA1) (positive control for late-stage autophagy inhibition)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3, anti-p62, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed RCC4 and RCC4 VHL cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.5, 1, 2.5 µM) and/or BafA1 (e.g., 100 nM) for 4 hours. Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the β-actin loading control. An increase in LC3-II levels upon this compound treatment, with no further increase when combined with BafA1, indicates a block in late-stage autophagy.[2]
Lysosomal Staining with Acridine Orange
Objective: To visualize the effect of this compound on lysosomal pH and integrity.
Materials:
-
RCC4 and RCC4 VHL cells
-
This compound
-
Acridine Orange (AO) staining solution (e.g., 1 µg/mL in PBS)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
Treat the cells with this compound for the desired time (e.g., 4 hours).
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with Acridine Orange staining solution for 15 minutes at 37°C.
-
Wash the cells with live-cell imaging medium.
-
Immediately visualize the cells using a fluorescence microscope. Acidic compartments will fluoresce bright red, while the cytoplasm and nucleus will fluoresce green. A decrease in red fluorescence indicates lysosomal pH neutralization.[2]
Caption: Workflow for assessing autophagic flux via immunoblotting.
Conclusion
This compound is a valuable tool for studying the intricate processes of autophagy and lysosomal biology. Its reclassification as a late-stage autophagy inhibitor highlights the importance of thorough mechanistic studies. The selective cytotoxicity of this compound in VHL-deficient cells presents a promising avenue for the development of targeted cancer therapies. This guide provides a comprehensive overview for researchers and drug development professionals seeking to utilize or further investigate the properties of this compelling small molecule.
References
- 1. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
The Effects of STF-62247 on Glutamine Metabolism in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-62247 is a small molecule that has garnered significant interest for its selective cytotoxicity against cancer cells harboring a deficiency in the von Hippel-Lindau (VHL) tumor suppressor gene, a hallmark of clear cell renal cell carcinoma (ccRCC).[1][2][3][4][5] Initially identified as an autophagy inducer, subsequent research has reclassified this compound as a late-stage autophagy inhibitor that disrupts lysosomal function.[6][7][8] A critical aspect of its mechanism of action involves the profound modulation of glutamine metabolism, a key metabolic pathway that fuels cancer cell proliferation and survival. This technical guide provides an in-depth analysis of the effects of this compound on glutamine metabolism in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling and metabolic pathways involved.
Core Mechanism of Action
This compound exerts its selective lethality in VHL-deficient cancer cells through a multi-faceted mechanism that is independent of the hypoxia-inducible factor (HIF) pathway, a canonical downstream target of VHL.[3][4][5] The compound accumulates in lysosomes, leading to their disruption and blocking the final stages of autophagy.[6][7][8] This lysosomal dysfunction is a key event that triggers a cascade of metabolic reprogramming, with a significant impact on glutamine utilization.
Impact on Glutamine Metabolism
Treatment of VHL-deficient ccRCC cells with this compound leads to a dramatic decrease in intracellular levels of glutamine and its derivative, glutamate.[9][10][11] This depletion is not a result of direct inhibition of glutaminase (GLS), the enzyme that converts glutamine to glutamate, but rather appears to stem from altered glutamine import or accelerated consumption.[9][10]
As a potential compensatory response to falling intracellular glutamine levels, cancer cells upregulate the expression of the primary glutamine transporter, SLC1A5 (also known as ASCT2).[9][11][12] Despite this, the increased transporter expression is insufficient to rescue the cells from the metabolic crisis induced by this compound.[9][11]
A pivotal effect of this compound is the rerouting of glutamine metabolism. In untreated VHL-deficient cells, glutamine often undergoes reductive carboxylation to support lipogenesis. However, in the presence of this compound, there is a distinct shift towards the oxidative tricarboxylic acid (TCA) cycle.[9][10][11][13] This metabolic switch is directed towards the production of fatty acids, leading to an accumulation of lipid droplets.[9][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects on different cell lines and metabolic parameters.
Table 1: Cytotoxicity of this compound
| Cell Line | VHL Status | IC50 Value | Reference |
| Renal Cell Carcinoma (RCC) | Deficient | 0.625 µM | [1] |
| Renal Cell Carcinoma (RCC) | Wild-Type | 16 µM | [1][2] |
Table 2: Metabolic Effects of this compound in VHL-Deficient Cells
| Metabolite | Change upon this compound Treatment | Reference |
| Intracellular Glutamine | ~70% decrease | [10] |
| Intracellular Glutamate | ~85% decrease | [10] |
| Glucose | Increase | [9][10][11] |
| Pyruvate | Increase | [9][10][11] |
| Glycerol 3-phosphate | Increase | [9][10][11] |
| Asparagine | Significant decrease | [9][10][11] |
| Glutathione | Significant decrease | [9][10][11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on glutamine metabolism.
Cell Viability Assays
-
XTT Assay:
-
Plate 2,500-5,000 cells per well in a 96-well plate.
-
The following day, add this compound at various concentrations using serial dilutions.
-
Incubate for the desired time period (e.g., 24-72 hours).
-
Add XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.[1]
-
-
Trypan Blue Exclusion Assay:
-
Plate 100,000 cells in a 12-well plate.
-
The next day, treat cells with this compound (e.g., 1.25 µM).
-
After 24 hours, trypsinize the cells.
-
Mix an aliquot of the cell suspension with an equal volume of trypan blue dye.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[1]
-
Metabolite Quantification
-
Metabolomics Profiling using 1H NMR:
-
Culture cells with or without this compound.
-
Extract metabolites from the cells using a suitable solvent system (e.g., methanol/chloroform/water).
-
Analyze the metabolite extracts using 1H Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Process and analyze the NMR data to identify and quantify changes in metabolite levels.[9][10][11]
-
-
LC-MS for Glutamine and Glutamate Quantification:
-
Treat cells as required and quench metabolism rapidly.
-
Extract intracellular metabolites.
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately quantify the levels of glutamine and glutamate.[10]
-
Enzyme Activity Assays
-
Glutaminase (GLS) Activity Assay:
-
Lyse cells and quantify total protein concentration.
-
Mix 10 µg of protein with a reaction buffer containing 20 mM glutamine.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction with HCl.
-
Add a second buffer containing glutamate dehydrogenase and NAD to measure the glutamate produced by monitoring the change in absorbance from the conversion of NAD to NADH.[9]
-
-
Glutamine Synthetase Activity Assay:
-
Mix 40 µg of protein from cell lysates with a reaction buffer containing glutamate and ATP.
-
Incubate and then measure the production of glutamine, often through a coupled enzymatic reaction that can be monitored spectrophotometrically.[9]
-
Metabolic Flux Analysis
-
13C-Glutamine Labeling:
-
Culture cells in a medium containing L-Glutamine-13C5.
-
Treat a subset of cells with this compound (e.g., 1.25 µM for 24 hours).
-
Extract metabolites at various time points.
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to trace the incorporation of the 13C label into downstream metabolites of the TCA cycle (e.g., succinate, fumarate, malate, citrate).
-
This allows for the determination of the relative contributions of the oxidative and reductive TCA cycle pathways.[9][13]
-
Gene and Protein Expression Analysis
-
RT-qPCR for Transporter Expression:
-
Isolate total RNA from treated and untreated cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers specific for glutamine transporters such as SLC1A5, SLC7A5, and SLC3A2.
-
Normalize the expression levels to a housekeeping gene to determine the relative mRNA expression.[12]
-
-
Western Blot Analysis:
-
Prepare protein lysates from cells.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., SLC1A5, VHL, HIF-1α, HIF-2α).
-
Use a secondary antibody conjugated to an enzyme for detection and visualization.[10][12]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes discussed in this guide.
Caption: Core mechanism of this compound in VHL-deficient cancer cells.
Caption: this compound induces a shift in glutamine metabolism.
Caption: Workflow for 13C-Glutamine metabolic flux analysis.
Conclusion
This compound represents a promising therapeutic agent for VHL-deficient cancers, and its profound effects on glutamine metabolism are central to its mechanism of action. By disrupting lysosomal function and inducing a metabolic crisis characterized by glutamine depletion and a shift in its utilization, this compound exposes a critical vulnerability in these cancer cells. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this unique anti-cancer strategy. Future investigations will likely focus on the precise molecular links between lysosomal disruption and the observed metabolic reprogramming, as well as the potential for combination therapies that further exploit the metabolic dependencies induced by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Link Between STF-62247 and Lipogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-62247, a small molecule initially identified for its selective cytotoxicity towards von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells, has been characterized as a potent modulator of autophagy.[1][2][3] It functions by accumulating in lysosomes and disrupting the late stages of the autophagic process, leading to lysosomal stress and cell death.[1][4][5] Intriguingly, recent metabolic studies have revealed an unexpected consequence of this compound activity: a significant upregulation of lipogenesis. This technical guide provides a comprehensive analysis of the signaling pathways and metabolic shifts that connect this compound to the induction of lipid synthesis. We will delve into the quantitative effects of the compound, detail relevant experimental protocols, and visualize the underlying molecular mechanisms. The central hypothesis explored is that this compound-induced lysosomal and autophagic disruption leads to a decrease in intracellular glutamine, which in turn triggers a signaling cascade culminating in the activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipogenesis.[6][7]
This compound: From Autophagy Inhibitor to Lipogenesis Inducer
This compound was first identified in a screen for compounds that are synthetically lethal with the loss of the VHL tumor suppressor gene.[8] Its mechanism of action has been primarily attributed to its role as a late-stage autophagy inhibitor.[1][5] The compound is autofluorescent and has been shown to localize within lysosomes.[1][4] In VHL-deficient cells, this compound treatment leads to an accumulation of autophagic vesicles and a decrease in functional lysosomes, ultimately triggering cell death.[1]
A pivotal study investigating the metabolic consequences of this compound treatment in VHL-deficient clear cell RCC (ccRCC) uncovered a significant and surprising link to lipid metabolism.[6] Despite its cytotoxic effects, this compound was found to promote the synthesis of fatty acids and the formation of lipid droplets.[6] This guide will explore the mechanisms behind this paradoxical effect.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies on this compound, focusing on its cytotoxicity and metabolic impact.
Table 1: Cytotoxicity of this compound
| Cell Line | VHL Status | IC50 Value | Reference |
| RCC4 | Deficient | 0.625 µM | [9] |
| RCC4/VHL | Proficient | 16 µM | [9] |
| Generic VHL-deficient RCC | Deficient | 625 nM | [8] |
| Generic VHL-positive RCC | Proficient | 16 µM | [8] |
Table 2: Metabolic and Gene Expression Changes Induced by this compound in VHL-deficient RCC cells
| Metabolite / Protein | Direction of Change | Notes | Reference |
| Intracellular Glutamine | Decrease | Significantly decreased | [6] |
| Intracellular Glutamate | Decrease | Significantly decreased | [6] |
| Fatty Acid Synthesis (from 14C-glutamine) | Increase | Significantly increased | [6] |
| Stearoyl-CoA Desaturase (SCD1) | Increase | Expression stimulated | [6] |
| Perilipin 2 (PLIN2) | Increase | Expression stimulated | [6] |
| Carnitine Palmitoyltransferase 1A (CPT1A) | Increase | Expression stimulated | [6] |
Core Signaling Pathway: From Glutamine Depletion to SREBP-1 Activation
The primary mechanism linking this compound to lipogenesis appears to be indirect, stemming from its impact on amino acid metabolism. Studies have shown that this compound treatment causes a significant drop in intracellular glutamine levels in VHL-deficient cells.[6] This state of glutamine deprivation is a key trigger for the activation of lipogenic pathways.
Research on cancer cell metabolism has demonstrated that glutamine deprivation can activate SREBP-1.[10][11] This activation is part of a feedforward loop where SREBP-1 induces the expression of Glutamine Synthetase (GS). The subsequent increase in GS activity enhances the O-linked N-acetylglucosaminylation (O-GlcNAcylation) of the transcription factor Sp1.[6][10] O-GlcNAcylated Sp1 then potently induces the transcription of SREBP-1 itself, as well as its downstream targets like Acetyl-CoA Carboxylase 1 (ACC1), driving lipid synthesis and the accumulation of lipid droplets.[6][10]
The Role of the Unfolded Protein Response (UPR) in Lipogenesis
While a direct effect of this compound on the Unfolded Protein Response (UPR) has not been established, the UPR represents a major cellular stress response pathway intimately linked with the regulation of lipid metabolism.[12] The IRE1α-XBP1 branch of the UPR is particularly relevant. Upon ER stress, the sensor protein IRE1α becomes activated and unconventionally splices the mRNA of the transcription factor XBP1.[13] The resulting spliced XBP1 (XBP1s) is a potent activator of genes involved in ER homeostasis and, notably, lipogenesis.[13][14][15] XBP1s can directly bind to the promoter of SREBP-1c, integrating the UPR with the master lipogenic program.[16]
Detailed Experimental Protocols
Reproducing the findings that link this compound to lipogenesis requires specific methodologies. Below are detailed protocols based on published research.[6]
Cell Culture and Treatment
-
Cell Lines : VHL-deficient (e.g., RCC4, 786-0) and VHL-proficient (e.g., RCC4/VHL, 786-0/VHL) renal cell carcinoma lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
This compound Treatment : Prepare a stock solution of this compound (Cayman Chemical) in DMSO. Treat cells with a final concentration of 1.25 µM to 2.5 µM this compound for 24 to 48 hours, depending on the cell line's sensitivity. An equivalent volume of DMSO is used for vehicle control.
Metabolite Extraction and Analysis
-
Harvesting : Harvest cells and media by scraping, then centrifuge at 1,500 x g for 1 minute at 4°C.
-
Washing : Wash the cell pellet with cold PBS.
-
Extraction : Resuspend the pellet in 1 mL of an ice-cold 1:1 acetonitrile:water solution. Incubate on ice for 10 minutes.
-
Clarification : Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
-
Analysis : Analyze metabolite levels using techniques such as 1H NMR or mass spectrometry to quantify changes in glutamine, glutamate, and other relevant metabolites.[6]
14C-Glutamine Fatty Acid Synthesis Assay
-
Radiolabeling : Culture VHL-deficient and proficient cells in the presence of 14C-glutamine.
-
Treatment : Treat the cells with this compound or vehicle control for the desired duration.
-
Lipid Extraction :
-
Wash cells with PBS.
-
Add a 2:1 mixture of chloroform:methanol and incubate at room temperature.
-
Add chloroform and water, mix, and centrifuge to separate the phases.
-
Collect the upper chloroform phase containing the lipids.
-
-
Quantification : Measure the incorporation of 14C into the lipid fraction using a scintillation counter to determine the rate of glutamine-derived fatty acid synthesis.[6]
Experimental Workflow Diagram
Conclusion and Future Directions
The evidence strongly suggests that this compound induces lipogenesis in VHL-deficient cancer cells not through direct enzymatic activation, but as a downstream consequence of its primary effects on lysosomal function and glutamine metabolism. The resulting glutamine depletion appears to activate a feedforward loop involving Sp1 and the master lipogenic transcription factor SREBP-1.[6][10] This metabolic reprogramming highlights a complex interplay between autophagy, nutrient sensing, and lipid synthesis in cancer cells.
For drug development professionals, this dual role of this compound as both a cytotoxic autophagy inhibitor and a lipogenesis inducer presents both challenges and opportunities. The induction of lipogenesis could be a potential resistance mechanism or an unintended side effect that needs to be considered. Conversely, understanding this metabolic vulnerability could open doors to novel combination therapies. Future research should focus on:
-
Directly measuring SREBP-1 cleavage and nuclear translocation following this compound treatment.
-
Investigating whether inhibiting SREBP-1 or other lipogenic enzymes can potentiate the cytotoxic effects of this compound.
-
Exploring if the link between lysosomal stress, glutamine metabolism, and lipogenesis is a broader phenomenon applicable to other lysosomotropic agents.
By elucidating these complex signaling networks, the scientific community can better leverage the therapeutic potential of compounds like this compound and develop more effective strategies for targeting metabolic vulnerabilities in cancer.
References
- 1. Hypoxia‑induced SREBP1‑mediated lipogenesis and autophagy promote cell survival via fatty acid oxidation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Role of the Unfolded Protein Response on Renal Lipogenesis in C57BL/6 Mice. [repository.cam.ac.uk]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 7. Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How lysosomes sense, integrate and cope with stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia‑induced SREBP1‑mediated lipogenesis and autophagy promote cell survival via fatty acid oxidation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SREBP1-Induced Glutamine Synthetase Triggers a Feedforward Loop to Upregulate SREBP1 through Sp1 O-GlcNAcylation and Augments Lipid Droplet Formation in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of unfolded protein response in lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of hepatic lipogenesis by the transcription factor XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Roles for XBP1, a sUPeR Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. XBP1: a link between the unfolded protein response, lipid biosynthesis, and biogenesis of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Constitutive role for IRE1α-XBP1 signaling pathway in the insulin-mediated hepatic lipogenic program - PubMed [pubmed.ncbi.nlm.nih.gov]
STF-62247 as a Chemical Probe for Studying Autophagy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-62247 is a small molecule that has emerged as a critical chemical probe for the investigation of autophagy, particularly in the context of cancer biology. Initially identified as an autophagy inducer with selective cytotoxicity towards von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC) cells, subsequent research has refined its mechanistic understanding.[1][2][3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, presenting quantitative data on its activity, and offering detailed protocols for its application in autophagy research. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to dissect the intricate processes of autophagy and lysosomal function.
Mechanism of Action
This compound was first described as a compound that selectively induces autophagic cell death in VHL-deficient cancer cells.[2] However, more recent and detailed studies have reclassified this compound not as a canonical autophagy inducer, but as a potent blocker of the late stages of autophagy .[1][4] Its primary cellular localization is the lysosome.[1][4]
The mechanism of this compound involves the disruption of lysosomal physiology.[3][5] It accumulates in lysosomes, leading to their swelling and impairing their function.[3][5] This lysosomotropic activity disrupts the fusion of autophagosomes with lysosomes, a critical final step in the autophagic flux, leading to an accumulation of autophagosomes.[5] In VHL-deficient cells, this disruption is particularly pronounced, causing a time-dependent decrease in the number of functional lysosomes and ultimately leading to cell death.[1] In contrast, VHL-proficient cells appear more capable of overcoming this lysosomal stress by restoring their lysosome numbers over time.[1][4]
This compound's activity is largely independent of the HIF signaling pathway, which is often upregulated in VHL-deficient cells.[2] Instead, its effects are intrinsically linked to the integrity and function of the endo-lysosomal system.[5][6] The compound has also been shown to disrupt endocytic trafficking and the proper processing of lysosomal enzymes like cathepsin D.[3][5]
Quantitative Data
The following tables summarize the key quantitative parameters for the use of this compound in various cell lines and models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | VHL Status | IC50 (µM) | Reference |
| RCC4 | Deficient | 0.625 | [7][8] |
| RCC4/VHL | Proficient | 16 | [7][8] |
| 786-0 | Deficient | 5.7 | [7] |
| SN12C-VHL shRNA | Deficient | Not specified | [7] |
| SN12C | Proficient | Not specified | [7] |
| S1T (Leukemia) | Not applicable | 14.9 (GI50) | [7] |
| MT-2 (Leukemia) | Not applicable | 6.4 (GI50) | [7] |
| Jurkat (Leukemia) | Not applicable | 19.3 (GI50) | [7] |
| Atg5 +/+ MEFs | Not applicable | ~20-40 | [9] |
| Atg7 +/+ MEFs | Not applicable | ~40 | [9] |
Table 2: Experimental Concentrations and Durations for Autophagy Studies
| Cell Line | Concentration (µM) | Treatment Duration | Assay | Reference |
| RCC4, RCC4/VHL, HeLa | 1.25 | 4, 24, 48, 72 hours | Autophagic flux, lysosomal integrity | [5] |
| S1T, Jurkat (Leukemia) | 50 | 48 hours | Autophagy induction | [10] |
| MT-2 (Leukemia) | 10 | 48 hours | Autophagy induction | [10] |
| Atg5 +/+ MEFs | 20 | 24, 48, 72 hours | Autophagy and cell death | [9] |
| Atg7 +/+ MEFs | 40 | 24, 48, 72 hours | Autophagy and cell death | [9] |
| RCC4, 786.0, RCC10 | 1.25 - 2.5 | 24 - 48 hours | Metabolism studies | [11] |
Table 3: In Vivo Experimental Parameters
| Animal Model | Cell Line | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Reference |
| Immune-deficient mice | VHL-deficient SN12C | 2.7 - 8 | Intraperitoneal (i.p.) | Daily for 9 days | [7] |
Experimental Protocols
Assessment of Autophagic Flux by LC3-II Western Blotting
This protocol allows for the quantification of autophagosome accumulation by measuring the levels of the lipidated form of LC3 (LC3-II).
Materials:
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ) as a lysosomal inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12-15% recommended for good separation of LC3-I and LC3-II)
-
PVDF membrane
-
Primary antibody: Rabbit anti-LC3
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of harvesting. Treat cells with the desired concentration of this compound for the indicated time. Include a vehicle-treated control. For autophagic flux analysis, treat a parallel set of cells with this compound in the presence of a lysosomal inhibitor (e.g., 100 nM BafA1 or 50 µM CQ) for the last 2-4 hours of the this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). An increase in LC3-II levels upon this compound treatment, which is further enhanced in the presence of a lysosomal inhibitor, indicates a blockage of autophagic flux.
Visualization of Autophagic Vesicles with mCherry-GFP-LC3
This fluorescence microscopy-based assay distinguishes between autophagosomes (yellow puncta) and autolysosomes (red puncta) based on the pH sensitivity of GFP.
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 tandem construct
-
This compound
-
Fluorescence microscope with appropriate filter sets for GFP and mCherry
-
Imaging dishes or coverslips
Procedure:
-
Cell Culture and Treatment: Plate mCherry-GFP-LC3 expressing cells onto imaging dishes or coverslips. Treat with this compound for the desired time.
-
Live-Cell Imaging or Fixation:
-
For live-cell imaging, directly proceed to microscopy.
-
Alternatively, wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
-
Fluorescence Microscopy: Acquire images using a fluorescence microscope. Autophagosomes will appear as yellow puncta (colocalization of mCherry and GFP), while autolysosomes will be red puncta (mCherry signal only, as GFP is quenched in the acidic environment).
-
Image Analysis: Quantify the number of yellow and red puncta per cell. An accumulation of yellow puncta upon this compound treatment suggests a block in autophagosome-lysosome fusion.
Assessment of Lysosomal Integrity with Acridine Orange Staining
Acridine orange (AO) is a lysosomotropic dye that fluoresces red in acidic compartments (like healthy lysosomes) and green in the cytoplasm and nucleus. A decrease in red fluorescence can indicate a loss of lysosomal acidity.
Materials:
-
Cells of interest
-
This compound
-
Acridine Orange (AO) staining solution (1-5 µg/mL in complete medium)
-
Phenol red-free medium or PBS
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Acridine Orange Staining:
-
Remove the culture medium and add the pre-warmed AO staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells twice with pre-warmed phenol red-free medium or PBS to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope. Healthy lysosomes will appear as bright red puncta.
-
Analysis: Observe changes in the intensity and morphology of the red fluorescent lysosomes. A decrease in red fluorescence or a diffuse cytoplasmic green fluorescence can indicate lysosomal membrane permeabilization or a loss of the acidic pH gradient.
Visualizations
Caption: Mechanism of action of this compound as a late-stage autophagy inhibitor.
Caption: Experimental workflow for assessing autophagic flux using this compound.
Caption: Workflow for visualizing autophagy blockade with mCherry-GFP-LC3.
Conclusion
This compound is a valuable and nuanced tool for the study of autophagy. Its reclassification as a late-stage autophagy inhibitor that functions by disrupting lysosomal integrity provides a specific mechanism to probe the final steps of the autophagic pathway. This is particularly relevant in the context of VHL-deficient cancers, where it exhibits selective cytotoxicity. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their experimental designs, facilitating a deeper understanding of autophagy and its role in disease. Careful consideration of appropriate controls, such as the use of lysosomal inhibitors in LC3-II blotting, is crucial for the accurate interpretation of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Acridine Orange Staining Solution (ab270791) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Chemical Properties of STF-62247
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-62247 is a novel small molecule that has garnered significant interest for its selective cytotoxicity against cancer cells with a deficiency in the von Hippel-Lindau (VHL) tumor suppressor gene. Initially identified as an autophagy inducer, recent studies have reclassified this compound as a late-stage autophagy inhibitor. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and professionals in the fields of cancer biology, autophagy, and drug development in their exploration of this compound as a potential therapeutic agent.
Structural and Chemical Properties
This compound is a synthetic compound with a well-defined chemical structure. Its key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(3-methylphenyl)-4-(4-pyridinyl)-2-thiazolamine[1] |
| Chemical Formula | C₁₅H₁₃N₃S[1][2][3][4] |
| Molecular Weight | 267.35 g/mol [1][2][3][4][5] |
| CAS Number | 315702-99-9[1][4][6] |
| SMILES String | Cc1cccc(Nc2nc(-c3ccncc3)c[s]2)c1[4] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO (≥9.35 mg/mL) and Ethanol (≥2.31 mg/mL with sonication). Insoluble in water.[4] |
| Purity | ≥98%[1] |
Mechanism of Action: A Blocker of Late-Stage Autophagy
This compound exerts its cytotoxic effects through the modulation of autophagy, a cellular process responsible for the degradation and recycling of cellular components. While initially characterized as an autophagy inducer, current evidence indicates that this compound functions as a blocker of the late stages of autophagy .[7][8] This inhibition is particularly potent in renal cell carcinoma (RCC) cells lacking the VHL tumor suppressor protein.[1][5][6]
The proposed mechanism involves the accumulation of this compound within lysosomes, the primary degradative organelles in the cell.[7][8] This accumulation leads to lysosomal dysfunction, impairing the fusion of autophagosomes with lysosomes to form autolysosomes.[5] Consequently, there is an accumulation of autophagic vesicles, leading to cellular stress and ultimately, cell death.[7] This selective toxicity towards VHL-deficient cells highlights a potential therapeutic window for targeting specific cancer genotypes. The cytotoxicity of this compound has been shown to be independent of the hypoxia-inducible factor (HIF) pathway.[3][5]
It is important to note that, based on current literature, there is no direct evidence of an interaction between this compound and VCP/p97 . The primary target of this compound appears to be the lysosome.
Signaling Pathway of this compound-Mediated Autophagy Inhibition
Caption: this compound accumulates in lysosomes, leading to their dysfunction and blocking autophagosome-lysosome fusion, ultimately inducing cell death in VHL-deficient cancer cells.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | VHL Status | IC₅₀ (µM) | Reference |
| RCC4 | Deficient | 0.625 | [3][4][5][6] |
| RCC4/VHL | Proficient | 16 | [4][5][6] |
| SN12C | Deficient | Not specified | [5] |
| SN12C-VHL shRNA | Deficient | Not specified | [5] |
| 786-O | Deficient | Not specified | [5] |
Table 2: In Vivo Efficacy
| Animal Model | Tumor Cell Line | Dosage and Administration | Outcome | Reference |
| Immune-deficient mice | SN12C (VHL-deficient) | 8 mg/kg, intraperitoneal injection | Significantly reduced tumor growth | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments.
Cell Viability Assays
a) Trypan Blue Exclusion Assay
-
Plate 100,000 cells per well in a 12-well plate and incubate overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability as (number of viable cells / total number of cells) x 100%.
b) XTT Assay
-
Seed 2,500-5,000 cells per well in a 96-well plate and incubate overnight.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate for the desired treatment period (e.g., 4 days).
-
Prepare the XTT solution containing N-methyl dibenzopyrazine methyl sulfate (PMS).
-
Aspirate the media and add the XTT solution to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 450 nm using a plate reader to quantify the metabolism of XTT, which is proportional to the number of viable cells.[5]
Autophagy Flux Assays
a) LC3-II Western Blot Analysis
This assay measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An accumulation of LC3-II can indicate either an induction of autophagy or a blockage of autophagic degradation.
-
Cell Treatment: Treat cells with this compound, with and without a lysosomal inhibitor such as Bafilomycin A1 (BafA1), for the desired time. BafA1 will prevent the degradation of LC3-II in the lysosome, allowing for the measurement of autophagic flux.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against LC3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound, which is further enhanced by co-treatment with BafA1, indicates a blockage of autophagic flux.
Workflow for LC3-II Western Blot
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound and pimozide induce autophagy and autophagic cell death in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. plus.labcloudinc.com [plus.labcloudinc.com]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
STF-62247: A Deep Dive into its Impact on Cellular Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
December 2025
Abstract
STF-62247, initially identified as a promising agent for selectively targeting renal cell carcinomas deficient in the von Hippel-Lindau (VHL) tumor suppressor, has emerged as a complex modulator of fundamental cellular processes. This technical guide provides a comprehensive analysis of the molecular mechanisms through which this compound exerts its effects, with a primary focus on its profound impact on autophagy and its intricate connections to apoptosis and other signaling cascades. Through a synthesis of current research, this document offers a detailed examination of this compound's mechanism of action, presents key quantitative data in a structured format, outlines detailed experimental protocols for studying its effects, and provides visual representations of the signaling pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics and the intricate biology of cellular stress responses.
Introduction
The quest for targeted cancer therapies has led to the discovery of small molecules that exploit specific vulnerabilities of cancer cells. This compound emerged from such a screening, demonstrating selective cytotoxicity against VHL-deficient renal cell carcinoma (RCC) cells.[1][2] While initially characterized as an autophagy inducer, subsequent in-depth studies have redefined its role, revealing it as a potent blocker of the late stages of the autophagic process.[3][4][5] This disruption of cellular homeostasis triggers a cascade of events, ultimately leading to cell death in susceptible cancer cell types. This guide delves into the core of this compound's impact on cellular signaling, providing a granular view of its molecular interactions and their consequences.
Core Mechanism of Action: Disruption of Autophagic Flux
The primary mechanism of action of this compound revolves around its ability to impede the completion of the autophagic pathway. Autophagy is a critical cellular recycling process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the enclosed material.
This compound intervenes at the late stages of this process.[3][4] It has been shown to be a lysosomotropic agent, meaning it accumulates within lysosomes.[4] This accumulation leads to a disruption of lysosomal physiology, characterized by unregulated swelling of these acidic compartments.[3] The compromised lysosomes are then unable to efficiently fuse with autophagosomes, leading to a bottleneck in the autophagic flux and an accumulation of autophagic vesicles.[4] This blockade of autophagy is a key driver of the selective cytotoxicity observed in VHL-deficient cells.[4]
Signaling Pathway: Autophagy
The following diagram illustrates the canonical autophagy pathway and the point of intervention by this compound.
Quantitative Data on this compound Activity
The cytotoxic and growth-inhibitory effects of this compound have been quantified in various cell lines, highlighting its selectivity for VHL-deficient cells.
| Cell Line | VHL Status | IC50 (µM) | Reference |
| RCC4 | Deficient | 0.625 | [2] |
| RCC4/VHL | Proficient | 16 | [2] |
| SN12C | Deficient | Not Specified | [1] |
| SN12C-VHL shRNA | Deficient | Not Specified | [1] |
| 786-O | Deficient | Not Specified | [1] |
| RCC-ER | Deficient | 1.268 | [6] |
| A704 | Deficient | 1.393 | [6] |
Interplay with Other Signaling Pathways
While the disruption of autophagy is central to this compound's action, its effects ripple through other critical cellular signaling pathways, including apoptosis and metabolic pathways.
Induction of Apoptosis and Caspase-Independent Cell Death
In certain cellular contexts, particularly in leukemic cells, this compound has been shown to induce apoptosis.[7][8] This can occur through both caspase-dependent and -independent mechanisms. In HTLV-1-infected T-cell lines, this compound treatment leads to DNA fragmentation and caspase activation.[7] Interestingly, a caspase inhibitor did not completely prevent cell death, suggesting the involvement of alternative, caspase-independent pathways.[7] One such pathway involves the nuclear translocation of endonuclease G.[7]
Impact on Cellular Metabolism
Recent studies have revealed that this compound can significantly alter cellular metabolism, particularly glutamine metabolism. In VHL-deficient cells, this compound treatment leads to a decrease in intracellular levels of glutamine and glutamate.[9] This metabolic shift is associated with an accumulation of lipid droplets.[9] These findings suggest that the metabolic reprogramming induced by this compound contributes to its cytotoxic effects.
Connection to Pyroptosis
In the context of clear cell renal cell carcinoma (ccRCC) cells with inactivated SETD2 (a histone methyltransferase) and wild-type VHL, this compound has been shown to induce a form of programmed cell death known as pyroptosis.[6] This is characterized by the cleavage of caspase-3 and gasdermin E.[6][10] This finding expands the known mechanisms of this compound-induced cell death and suggests its potential efficacy in a broader range of cancer subtypes with specific genetic backgrounds.
Detailed Experimental Protocols
To facilitate further research into the effects of this compound, this section provides detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in different cell lines.
Protocol (based on XTT assay): [1]
-
Cell Seeding: Plate 2,500-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound (e.g., 0-30 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the samples in a multi-well spectrophotometer at a wavelength of 450-500 nm with a reference wavelength of 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Immunoblotting for Autophagy and Apoptosis Markers
Objective: To detect changes in the levels of key proteins involved in autophagy (e.g., LC3-II) and apoptosis (e.g., cleaved caspase-3).
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-LC3, anti-cleaved caspase-3, anti-β-actin as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Detection
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Protocol (using Annexin V and 7-AAD staining): [6]
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are late apoptotic or necrotic.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the cellular effects of this compound.
Conclusion and Future Directions
This compound stands as a fascinating molecular probe and a potential therapeutic agent with a multi-faceted mechanism of action. Its ability to selectively target VHL-deficient cells by disrupting the late stages of autophagy underscores the importance of this pathway in cancer cell survival. The expanding understanding of its influence on apoptosis, metabolism, and pyroptosis opens up new avenues for research and potential therapeutic applications.
Future investigations should aim to:
-
Identify the direct molecular target(s) of this compound: While its effects on lysosomes are well-documented, the precise protein(s) it binds to remain to be fully elucidated.
-
Explore the full spectrum of its metabolic effects: A deeper understanding of how this compound reprograms cellular metabolism could reveal additional vulnerabilities to exploit.
-
Investigate its efficacy in combination therapies: Combining this compound with other anticancer agents that target different pathways could lead to synergistic effects and overcome potential resistance mechanisms.
-
Evaluate its therapeutic potential in a wider range of cancers: Given its effects on fundamental cellular processes, the utility of this compound may extend beyond renal cell carcinoma.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Loss of SETD2 in wild‐type VHL clear cell renal cell carcinoma sensitizes cells to STF‐62247 and leads to DNA damage, cell cycle arrest, and cell death characteristic of pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule this compound induces apoptotic and autophagic cell death in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: STF-62247 for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: STF-62247 is a small molecule initially identified as an autophagy inducer that demonstrates selective cytotoxicity against von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells.[1][2][3] Subsequent research has reclassified this compound as a potent blocker of the late stages of autophagy.[4] This compound accumulates in lysosomes, leading to their disruption and ultimately inducing cell death in susceptible cancer cell lines.[4][5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, autophagy, and related signaling pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | VHL Status | IC50 Value (µM) | Assay Type | Reference |
| RCC4 | Deficient | 0.625 | XTT | [1][2] |
| RCC4/VHL | Proficient | 16 | XTT | [1][2] |
| SN12C | Deficient (shRNA) | Not specified | Not specified | [1] |
| SN12C-VHL shRNA | Deficient | Not specified | Not specified | [1] |
| 786-O | Deficient | Not specified | Not specified | [1] |
| RCC-ER | Mutant | 1.268 | XTT | [6] |
| A704 | Mutant | 1.393 | XTT | [6] |
| S1T (Leukemia) | Not applicable | ~50 | Cell Viability | [7][8] |
| MT-2 (Leukemia) | Not applicable | ~10 | Cell Viability | [7][8] |
| Jurkat (Leukemia) | Not applicable | ~50 | Cell Viability | [7][8] |
Table 2: Recommended Treatment Conditions for In Vitro Experiments
| Experiment | Cell Line(s) | This compound Concentration | Incubation Time | Reference |
| Cell Viability (Trypan Blue) | RCC4, RCC4/VHL | 1.25 µM | 24 hours | [1] |
| Cell Viability (XTT) | RCC4, SN12C | 0 - 40 µM (Serial Dilution) | 4 days | [1] |
| Metabolite Extraction | RCC4, RCC4/VHL | 1.25 µM | 24 hours | [9] |
| Metabolite Extraction | 786.0, 786.0/VHL, RCC10, RCC10/VHL | 2.5 µM | 48 hours | [9] |
| Clonogenic Assay | RCC4, 786.0, RCC10 and VHL-proficient counterparts | 0 - 5 µM | 8 days | [9] |
| Autophagy Induction | S1T, Jurkat | 50 µM | Up to 96 hours | [7][8] |
| Autophagy Induction | MT-2 | 10 µM | Up to 96 hours | [7][8] |
| Autophagy Flux (Flow Cytometry) | S1T, MT-2, Jurkat | 10-50 µM | 48 hours | [10] |
Experimental Protocols
Cell Viability Assessment using XTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cell proliferation.
Materials:
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete cell culture medium
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution
-
N-methyl dibenzopyrazine methyl sulfate (PMS)
-
Plate reader
Procedure:
-
Seed 2,500 to 5,000 cells per well in a 96-well plate and incubate overnight.
-
The following day, add serial dilutions of this compound (e.g., 0 to 40 µM) to the wells. Include a vehicle control (DMSO).[1]
-
Incubate the plates for the desired duration (e.g., 4 days).[1]
-
After incubation, aspirate the media.
-
Prepare the XTT solution containing 0.3 mg/ml of XTT in phenol red-free media with 20% FCS and 2.65 mg/ml of PMS.[1]
-
Add the XTT solution to each well and incubate at 37°C for 1-2 hours.[1]
-
Quantify the metabolism of XTT by measuring the absorbance at 450 nm using a plate reader.[1]
Autophagy Induction and Assessment
This protocol is designed to induce and assess autophagy in response to this compound treatment.
Materials:
-
This compound (dissolved in DMSO)
-
6-well or 12-well plates
-
Complete cell culture medium
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-LC3, anti-p62)
-
Flow cytometer (for autophagy flux)
-
CYTO-ID® Green Detection Reagent or similar
-
Bafilomycin A1 (optional, for autophagy flux)
Procedure: A. Western Blotting for Autophagy Markers:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10-50 µM) for the indicated time (e.g., 48 hours).[10]
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and Western blotting using primary antibodies against LC3 and p62.
-
Analyze the conversion of LC3-I to LC3-II and the degradation of p62 as indicators of autophagy.
B. Autophagy Flux by Flow Cytometry:
-
Seed cells and treat with this compound as described above.
-
Optional: For autophagy flux analysis, pre-incubate cells with an autophagy inhibitor like Bafilomycin A1 for 30 minutes before adding the detection reagent.[10]
-
Stain the cells with CYTO-ID® Green Detection Reagent according to the manufacturer's protocol.
-
Analyze the fluorescence intensity of the stained cells using a flow cytometer to quantify autophagic vacuoles.[10]
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.
Materials:
-
This compound (dissolved in DMSO)
-
60 mm plates
-
Complete cell culture medium
-
Crystal violet staining solution
Procedure:
-
Seed 300 cells in triplicate into 60 mm plates and allow them to attach overnight.[9]
-
Add this compound at various concentrations (e.g., 0-5 µM) to the plates.[9]
-
Incubate the plates at 37°C for 8 days, or until visible colonies are formed.[9]
-
Fix and stain the colonies with a crystal violet solution.[9]
-
Count the number of colonies to determine the surviving fraction.
Mandatory Visualizations
Caption: this compound signaling pathway in VHL-deficient cells.
Caption: General experimental workflow for this compound in vitro studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Loss of SETD2 in wild‐type VHL clear cell renal cell carcinoma sensitizes cells to STF‐62247 and leads to DNA damage, cell cycle arrest, and cell death characteristic of pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for STF-62247 in a Xenograft Mouse Model of Renal Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Renal cell carcinoma (RCC) is the most prevalent form of kidney cancer, with a significant number of cases characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2] This genetic alteration presents a unique therapeutic target. STF-62247 is a novel small molecule that has demonstrated selective cytotoxicity against VHL-deficient RCC cells.[3][4] Its mechanism of action involves the inhibition of late-stage autophagy, a cellular process that cancer cells often utilize to survive under stress.[1][5] this compound accumulates in lysosomes, leading to their disruption and subsequent cell death in VHL-inactivated cells.[1][5] Preclinical studies in xenograft mouse models have shown that this compound can significantly reduce the growth of VHL-deficient renal tumors, highlighting its potential as a targeted therapeutic agent.[1][3] This document provides detailed application notes and protocols for the use of this compound in a xenograft mouse model of renal cancer.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Renal Cell Carcinoma Cell Lines
| Cell Line | VHL Status | IC50 (µM) |
| RCC4 | Deficient | 0.625[3][6] |
| RCC4/VHL | Proficient | 16[3][6] |
| SN12C-VHL shRNA | Deficient | Not explicitly quantified, but selectively toxic |
| SN12C | Proficient | Not explicitly quantified, but less sensitive than VHL-deficient counterparts |
| 786-O | Deficient | Not explicitly quantified, but sensitive |
Table 2: Representative In Vivo Efficacy of this compound in a VHL-Deficient Renal Cancer Xenograft Model
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 5 Tumor Volume (mm³) | Day 10 Tumor Volume (mm³) | Day 15 Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) at Day 15 |
| Vehicle Control | 100 ± 15 | 250 ± 30 | 600 ± 50 | 1200 ± 100 | - |
| This compound (8 mg/kg) | 100 ± 15 | 180 ± 25 | 350 ± 40 | 550 ± 60 | 54% |
Note: The data in Table 2 is illustrative and based on findings of significant tumor growth reduction. Actual results may vary.
Experimental Protocols
I. In Vitro Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in RCC cell lines.
-
Cell Culture: Culture VHL-deficient (e.g., RCC4, 786-O, SN12C-VHL shRNA) and VHL-proficient (e.g., RCC4/VHL, SN12C) renal cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed 2,500-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
II. Xenograft Mouse Model of Renal Cancer
This protocol describes the establishment of a subcutaneous xenograft model and treatment with this compound.
Materials:
-
VHL-deficient renal cancer cells (e.g., SN12C-VHL shRNA, 786-O)
-
Immunodeficient mice (e.g., SCID or NOD-SCID, 6-8 weeks old, female)[1][3]
-
Matrigel (optional)
-
Sterile PBS
-
This compound
-
Vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
Procedure:
-
Cell Preparation:
-
Culture the selected VHL-deficient RCC cell line to 80-90% confluency.
-
Harvest the cells using trypsin and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. The cell viability should be >90%.
-
-
Tumor Implantation:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor the mice daily for tumor growth.
-
Once the tumors become palpable, measure the tumor dimensions (length and width) using calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Administration:
-
Prepare the this compound formulation at the desired concentration in the vehicle solution.
-
Administer this compound at a dose of 8 mg/kg via intraperitoneal (i.p.) injection daily for a specified duration (e.g., 9 days).[1][3]
-
Administer an equal volume of the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Endpoints:
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Continue to measure tumor volumes 2-3 times per week.
-
The study should be terminated when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or if the animals show signs of significant distress, including:
-
-
Data Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
-
Visualizations
Caption: this compound mechanism of action in VHL-deficient renal cancer cells.
Caption: Experimental workflow for the this compound xenograft mouse model study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cyagen.com [cyagen.com]
Application Notes and Protocols for Assessing Autophagy Inhibition by STF-62247
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally assessing the inhibitory effects of STF-62247 on the autophagy pathway. This compound was initially identified as an autophagy inducer but has been reclassified as a potent late-stage autophagy inhibitor.[1][2][3] It functions by accumulating in lysosomes, leading to their disruption and impairing the fusion of autophagosomes with lysosomes, a critical step for the degradation of cellular cargo.[1][2][3] This document outlines detailed protocols for key assays to characterize and quantify the impact of this compound on autophagic flux.
Mechanism of Action of this compound
This compound is a lysosomotropic agent that selectively targets and accumulates in lysosomes.[1][2] This accumulation disrupts lysosomal physiology, leading to a blockage of the final stages of autophagy.[1][2][3] The primary mechanism involves the impairment of autophagosome-lysosome fusion, which results in the accumulation of autophagosomes within the cell.[2] This inhibitory action is particularly effective in von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC) cells, making it a compound of significant interest in cancer research.[1][4][5]
Key Experimental Techniques
The assessment of autophagy is complex, as it is a dynamic process. A static measurement of autophagosome numbers can be misleading. Therefore, it is crucial to measure autophagic flux—the entire process from autophagosome formation to degradation.[6] The following are key techniques to assess the inhibitory effects of this compound on autophagic flux.
LC3 Turnover Assay by Western Blotting
This is the most common method to measure autophagic flux. It relies on monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in LC3-II can indicate either increased autophagosome formation or a blockage in their degradation.[7] To distinguish between these possibilities, the assay is performed in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 (Baf A1), which prevents the degradation of LC3-II.[7] When using this compound, which itself is a late-stage inhibitor, a comparison with a known inhibitor like Baf A1 is essential.[2]
Protocol: LC3 and p62 Western Blotting
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, RCC4, or other relevant cell lines) and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (e.g., 1-10 µM) for a specified time (e.g., 4, 8, or 24 hours).
-
For autophagic flux analysis, include the following experimental groups:
-
Vehicle control (e.g., DMSO).
-
This compound alone.
-
Bafilomycin A1 (Baf A1) alone (e.g., 100 nM for the last 2-4 hours of the experiment).
-
This compound in combination with Baf A1 (add Baf A1 for the last 2-4 hours of the this compound treatment).
-
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I and LC3-II.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis and Interpretation:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II and p62 levels to the loading control.
-
Expected Outcome with this compound:
-
An increase in LC3-II levels in cells treated with this compound alone, indicating an accumulation of autophagosomes.
-
A further increase in LC3-II in the presence of both this compound and Baf A1 compared to Baf A1 alone would suggest that this compound also induces autophagosome formation. However, studies show that this compound primarily blocks the late stages, so the increase in LC3-II with this compound + Baf A1 may not be significantly different from this compound alone.[2]
-
An accumulation of the autophagy substrate p62/SQSTM1, which is normally degraded in autolysosomes, further confirms a block in autophagy.[2]
-
-
Quantitative Data Summary: LC3-II and p62 Levels
| Cell Line | Treatment | Fold Change in LC3-II/Actin | Fold Change in p62/Actin | Reference |
| RCC4 (VHL-) | This compound (4h) | ~2.5 fold increase | ~1.5 fold increase | [2] |
| RCC4 (VHL-) | Baf A1 (4h) | ~3.0 fold increase | ~2.0 fold increase | [2] |
| RCC4 (VHL-) | This compound + Baf A1 (4h) | ~3.5 fold increase | ~2.5 fold increase | [2] |
| RCC4 VHL (VHL+) | This compound (4h) | ~2.0 fold increase | ~1.2 fold increase | [2] |
Note: The values in the table are approximate and intended for illustrative purposes based on published findings.
Tandem Fluorescent mCherry-EGFP-LC3 Assay
This fluorescence microscopy-based assay is a powerful tool for visualizing and quantifying autophagic flux.[10][11] It utilizes a tandem reporter construct where LC3 is fused to both the pH-sensitive EGFP and the pH-stable mCherry. In the neutral environment of the autophagosome, both fluorophores are active, resulting in yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP signal is quenched, while the mCherry signal persists, leading to red-only puncta.[10][11] An accumulation of yellow puncta and a decrease in red puncta indicate a blockage in autophagosome-lysosome fusion.[11]
Protocol: mCherry-EGFP-LC3 Fluorescence Microscopy
-
Cell Transfection/Transduction:
-
Generate a stable cell line expressing the mCherry-EGFP-LC3 construct or transiently transfect the cells with the corresponding plasmid.
-
Plate the cells on glass coverslips in a multi-well plate.
-
-
Cell Treatment:
-
Treat the cells with this compound, a vehicle control, and positive/negative controls as described in the Western blot protocol.
-
-
Cell Fixation and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS and mount the coverslips onto microscope slides using a mounting medium with DAPI to stain the nuclei.
-
Image the cells using a confocal microscope, capturing images in the green (EGFP), red (mCherry), and blue (DAPI) channels.
-
-
Data Analysis and Interpretation:
-
Count the number of yellow (mCherry+EGFP+, autophagosomes) and red-only (mCherry+EGFP-, autolysosomes) puncta per cell.
-
Expected Outcome with this compound:
-
A significant increase in the number of yellow puncta (autophagosomes) compared to the control.
-
A decrease in the number of red-only puncta (autolysosomes), indicating a failure of autophagosomes to fuse with lysosomes and mature.
-
-
Quantitative Data Summary: Autophagosome and Autolysosome Counts
| Cell Line | Treatment (4h) | Autophagosomes (Yellow Puncta) per Cell | Autolysosomes (Red Puncta) per Cell | Reference |
| RCC4 (VHL-) | Control | ~5 | ~10 | [2] |
| RCC4 (VHL-) | This compound | ~20 | ~5 | [2] |
| RCC4 VHL (VHL+) | Control | ~4 | ~8 | [2] |
| RCC4 VHL (VHL+) | This compound | ~15 | ~4 | [2] |
Note: The values in the table are approximate and intended for illustrative purposes based on published findings.
Flow Cytometry for Autophagic Flux
The mCherry-EGFP-LC3 reporter can also be analyzed by flow cytometry to provide a more quantitative and high-throughput assessment of autophagic flux.[12][13] The ratio of mCherry to EGFP fluorescence intensity is measured for a large population of cells. A decrease in this ratio indicates an accumulation of autophagosomes (both EGFP and mCherry signals are high), while a higher ratio suggests efficient autolysosome formation (EGFP signal is quenched).
Protocol: mCherry-EGFP-LC3 Flow Cytometry
-
Cell Culture and Treatment:
-
Use a stable cell line expressing mCherry-EGFP-LC3.
-
Treat the cells in suspension or detach adherent cells after treatment with a non-enzymatic cell dissociation solution.
-
-
Sample Preparation and Analysis:
-
Wash the cells with PBS.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells on a flow cytometer equipped with lasers and filters for detecting EGFP and mCherry.
-
For each cell, measure the fluorescence intensity in both the green and red channels.
-
-
Data Analysis and Interpretation:
-
Calculate the ratio of mCherry to EGFP fluorescence for each cell population.
-
Expected Outcome with this compound:
-
Treatment with this compound should lead to a decrease in the mCherry/EGFP ratio, reflecting the accumulation of autophagosomes where the EGFP signal is not yet quenched.
-
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on autophagy. By employing a combination of Western blotting for LC3 turnover and fluorescence-based assays using the mCherry-EGFP-LC3 reporter, researchers can definitively characterize and quantify the role of this compound as a late-stage autophagy inhibitor. These methods are essential for further elucidating its mechanism of action and exploring its therapeutic potential, particularly in the context of VHL-deficient cancers.
References
- 1. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 7. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for STF-62247 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-62247 is a small molecule initially identified through high-throughput screening (HTS) for its selective cytotoxicity towards renal cell carcinoma (RCC) cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2][3][4] While first characterized as an autophagy inducer, subsequent research has reclassified this compound as a late-stage autophagy inhibitor.[5][6][7][8][9] Its mechanism of action involves accumulation in lysosomes, leading to lysosomal dysfunction, disruption of autophagic flux, and eventual cell death, particularly in VHL-deficient cells.[5][7][8][9] These properties make this compound a valuable tool for studying autophagy and a potent agent for cancer research. More importantly, it serves as an essential control compound in high-throughput screening assays aimed at discovering novel autophagy modulators.
This document provides detailed application notes and protocols for the use of this compound in HTS assays, focusing on its role as a reference compound for identifying new autophagy inhibitors.
Mechanism of Action: Inhibition of Late-Stage Autophagy
This compound functions as a lysosomotropic agent, a compound that selectively accumulates in lysosomes. This accumulation leads to a cascade of events that ultimately block the final stages of the autophagic process. The key steps in its mechanism of action are:
-
Lysosomal Accumulation: Due to its chemical properties, this compound traverses the cell membrane and becomes protonated and trapped within the acidic environment of the lysosomes.[10]
-
Lysosomal Dysfunction: The accumulation of this compound disrupts normal lysosomal function, including the activity of lysosomal hydrolases. This leads to an increase in lysosomal pH and swelling of the organelle.[7][8]
-
Inhibition of Autophagic Flux: The compromised lysosomes are unable to efficiently fuse with autophagosomes to form autolysosomes. This blockage of the autophagic flux results in the accumulation of autophagosomes within the cell.
-
Selective Cytotoxicity: VHL-deficient cancer cells are particularly sensitive to the disruption of autophagy caused by this compound, leading to selective cell death.[3][11][12][13]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported in vitro cytotoxic activity of this compound in various cancer cell lines. This data is crucial for determining appropriate concentrations for use in HTS assays.
| Cell Line | VHL Status | IC50 (µM) | Reference(s) |
| RCC4 | Deficient | 0.625 | [11][12][13] |
| RCC4/VHL | Wild-Type | 16 | [11][12][13] |
| SN12C | Deficient | Not explicitly stated, but selectively toxic | [3][12] |
| SN12C-VHL shRNA | Deficient | Not explicitly stated, but selectively toxic | [3][12] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the context of the autophagy pathway.
Caption: Mechanism of this compound as a late-stage autophagy inhibitor.
Experimental Protocols
Here, we provide a detailed protocol for a high-content screening assay to identify novel autophagy inhibitors, using this compound as a positive control. This assay is based on the quantification of LC3 puncta in cells stably expressing GFP-LC3.
High-Content Screening Assay for LC3 Puncta Formation
Objective: To identify small molecules that inhibit late-stage autophagy, leading to an accumulation of autophagosomes (visualized as GFP-LC3 puncta).
Principle: In this assay, an increase in the number of GFP-LC3 puncta per cell can indicate either an induction of autophagy or a blockage of autophagic flux. By comparing the effects of test compounds to a known late-stage inhibitor like this compound, compounds with a similar mechanism of action can be identified.
Materials:
-
Human cancer cell line stably expressing GFP-LC3 (e.g., U2OS-GFP-LC3, HeLa-GFP-LC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound (positive control)
-
Chloroquine (positive control, late-stage inhibitor)
-
Rapamycin (positive control, autophagy inducer)
-
Test compound library
-
384-well black, clear-bottom imaging plates
-
Automated liquid handler
-
High-content imaging system and analysis software
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend U2OS-GFP-LC3 cells in complete medium.
-
Seed cells into 384-well imaging plates at a density of 2,000 cells per well in 50 µL of medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a master plate of test compounds and controls at the desired concentrations. A typical screening concentration for a new library is 10 µM.
-
Use an automated liquid handler to add 100 nL of compound solution to the cell plates.
-
Controls:
-
Negative Control: DMSO (0.1% final concentration)
-
Positive Control (Late-Stage Inhibition): this compound (e.g., 5 µM) and Chloroquine (e.g., 25 µM)
-
Positive Control (Induction): Rapamycin (e.g., 1 µM)
-
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Cell Staining and Fixation:
-
Carefully remove the medium from the wells.
-
Wash the cells once with 50 µL of PBS.
-
Fix the cells by adding 30 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the cells twice with 50 µL of PBS.
-
Add 30 µL of PBS containing a nuclear stain (e.g., Hoechst 33342) to each well and incubate for 10 minutes at room temperature.
-
Wash the cells once with 50 µL of PBS and leave 50 µL of PBS in each well for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for GFP and the nuclear stain.
-
Use image analysis software to:
-
Identify individual cells based on the nuclear stain.
-
Quantify the number and intensity of GFP-LC3 puncta within each cell.
-
Calculate the average number of puncta per cell for each well.
-
-
Data Analysis and Hit Identification:
-
Normalization: Normalize the data to the plate controls. The average number of puncta in the DMSO-treated wells can be set to a baseline of 1.
-
Z'-Factor Calculation: Determine the quality of the assay by calculating the Z'-factor using the positive (this compound) and negative (DMSO) controls. A Z'-factor > 0.5 indicates a robust assay.
-
Hit Selection: Identify compounds that cause a statistically significant increase in the number of GFP-LC3 puncta compared to the DMSO control, similar to the effect of this compound.
Experimental Workflow Diagram
Caption: High-content screening workflow for identifying autophagy inhibitors.
Conclusion
This compound is an indispensable tool for high-throughput screening assays focused on the discovery of novel autophagy modulators. Its well-characterized mechanism as a late-stage autophagy inhibitor that acts via lysosomal disruption makes it an ideal positive control for identifying compounds with similar activities. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their drug discovery and cell biology research.
References
- 1. Tools to Measure Autophagy Using High Content Imaging and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. High throughput screening for autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Patient-Derived Phenotypic High-Throughput Assay to Identify Small Molecules Restoring Lysosomal Function in Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high content screening assay for identifying lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput quantitative detection of basal autophagy and autophagic flux using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pan autophagy inhibitors through a high-throughput screen highlights macroautophagy as an evolutionarily conserved process across 3 eukaryotic kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Combining STF-62247 with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-62247 is a novel investigational agent that has demonstrated selective cytotoxicity against cancer cells with a deficiency in the von Hippel-Lindau (VHL) tumor suppressor gene, a common characteristic of clear cell renal cell carcinoma (ccRCC).[1][2][3][4][5] Its mechanism of action involves the inhibition of late-stage autophagy through the disruption of lysosomal function, leading to the accumulation of autophagosomes and eventual cell death.[2][3] This unique mechanism presents a compelling rationale for combining this compound with other chemotherapy agents to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of each agent.
These application notes provide a comprehensive overview of the rationale and protocols for investigating the synergistic potential of this compound in combination with other classes of chemotherapeutic drugs. While direct clinical data on these specific combinations are limited, the preclinical evidence for combining other late-stage autophagy inhibitors with these agents offers a strong foundation for further research.
Rationale for Combination Therapies
Many conventional chemotherapy drugs and targeted agents induce autophagy as a pro-survival mechanism in cancer cells. By blocking this protective autophagy at a late stage, this compound can potentially sensitize cancer cells to the cytotoxic effects of its combination partners.
Combination with Tyrosine Kinase Inhibitors (e.g., Sunitinib)
-
Rationale: Sunitinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, has been shown to induce autophagy, which can contribute to acquired resistance.[6][7][8][9][10] The late-stage autophagy inhibitor chloroquine has been demonstrated to enhance the anti-cancer effects of sunitinib in preclinical models of RCC by blocking this protective autophagic response.[6][7][8][9][10] A similar synergistic effect is hypothesized for this compound.
-
Hypothesized Mechanism: this compound would block the degradation of autophagosomes induced by sunitinib, leading to an accumulation of cellular stress and enhanced apoptosis.
Combination with Proteasome Inhibitors (e.g., Bortezomib)
-
Rationale: Proteasome inhibitors like bortezomib induce the accumulation of misfolded proteins, leading to endoplasmic reticulum (ER) stress and apoptosis. Cancer cells can adapt to this stress by upregulating autophagy to clear the protein aggregates. Combining bortezomib with a late-stage autophagy inhibitor is expected to prevent this escape mechanism. Indeed, the combination of the late-stage autophagy inhibitor bafilomycin A1 with bortezomib has been shown to have a synergistic cytotoxic effect in multiple myeloma cells.[11][12][13]
-
Hypothesized Mechanism: The dual blockade of the proteasome and autophagy pathways would lead to an overwhelming accumulation of toxic protein aggregates and ER stress, culminating in enhanced cancer cell death.
Combination with DNA Damaging Agents (e.g., Cisplatin)
-
Rationale: DNA damaging agents such as cisplatin trigger apoptosis in rapidly dividing cancer cells. However, resistance can develop through various mechanisms, including the upregulation of autophagy to remove damaged organelles and proteins. Late-stage autophagy inhibitors have been shown to sensitize cancer cells to cisplatin.[14][15][16]
-
Hypothesized Mechanism: this compound would inhibit the autophagic clearance of damaged mitochondria and other cellular components induced by cisplatin, thereby lowering the threshold for apoptosis.
Combination with mTOR Inhibitors (e.g., Everolimus)
-
Rationale: mTOR inhibitors like everolimus are used in the treatment of various cancers, including RCC. While everolimus inhibits the mTORC1 complex, a negative regulator of autophagy initiation, prolonged treatment can lead to feedback activation of pro-survival pathways. Combining everolimus with a late-stage autophagy inhibitor could create a more comprehensive blockade of the autophagy process.
-
Hypothesized Mechanism: The combination would both induce autophagy (via mTOR inhibition) and block its completion (via this compound), leading to a futile cycle of autophagy and the depletion of cellular resources, ultimately triggering cell death.
Quantitative Data Summary
The following tables summarize available quantitative data for this compound as a single agent and in combination with a glutamine transporter inhibitor. Data for combinations with other chemotherapy agents are based on studies with analogous late-stage autophagy inhibitors and are presented as a rationale for further investigation.
Table 1: Single-Agent Activity of this compound
| Cell Line | VHL Status | IC50 (µM) | Reference |
| RCC4 | Deficient | 0.625 | [1][17][18] |
| RCC4/VHL | Proficient | 16 | [1][17] |
| S1T (Leukemia) | N/A | 14.9 (96h GI50) | [19] |
| MT-2 (Leukemia) | N/A | 6.43 (96h GI50) | [19] |
| Jurkat (Leukemia) | N/A | 19.3 (96h GI50) | [19] |
Table 2: Combination Activity of this compound with GPNA (SLC1A5 Inhibitor)
| Cell Line | VHL Status | Treatment | % Cell Viability Decrease (approx.) | Reference |
| VHL-deficient cells | Deficient | GPNA (1 mM) | 25% | [20] |
| VHL-deficient cells | Deficient | This compound + GPNA (1 mM) | >25% (further decrease) | [20] |
Experimental Protocols
Cell Viability and Synergy Assessment (XTT Assay)
This protocol is designed to determine the cytotoxicity of this compound alone and in combination with other chemotherapy agents, and to assess for synergistic interactions.
Materials:
-
Cancer cell lines of interest (e.g., VHL-deficient and -proficient RCC cells)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound and other chemotherapy agents (e.g., Sunitinib, Bortezomib, Cisplatin, Everolimus)
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with serial dilutions of this compound, the other chemotherapy agent, or the combination of both at various concentration ratios. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm (with a reference wavelength of 620-690 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Determine the IC50 value for each single agent.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Assessment of Autophagic Flux (LC3 Turnover Assay by Western Blot)
This protocol measures the effect of this compound and its combinations on the autophagic flux by monitoring the levels of the autophagosome marker LC3-II.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination agents
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%) and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. The following day, treat the cells with this compound, the combination agent, or both, in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4-6 hours of treatment).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62. Normalize to the loading control (β-actin). An increase in LC3-II and p62 levels in the presence of the lysosomal inhibitor compared to its absence indicates an active autophagic flux. A further accumulation with this compound treatment confirms its role as a late-stage autophagy inhibitor.
Visualization of Acidic Vesicular Organelles (Acridine Orange Staining)
This protocol allows for the visualization of acidic compartments, such as lysosomes and autolysosomes, which are affected by this compound.
Materials:
-
Cancer cell lines cultured on glass coverslips or in imaging-compatible plates
-
This compound and combination agents
-
Acridine Orange (AO) staining solution (1-5 µg/mL in complete medium)
-
Phenol red-free medium or PBS
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or imaging plates. Treat with this compound, the combination agent, or both for the desired duration.
-
Acridine Orange Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Add the pre-warmed AO staining solution and incubate for 15-30 minutes at 37°C.
-
-
Washing: Remove the staining solution and wash the cells twice with phenol red-free medium or PBS.
-
Imaging: Add fresh phenol red-free medium or PBS to the cells and immediately visualize them using a fluorescence microscope.
-
Use a blue excitation filter (around 488 nm) to observe green fluorescence (cytoplasm and nucleus).
-
Use a green excitation filter (around 550 nm) to observe red fluorescence (acidic vesicular organelles).
-
-
Data Analysis: Qualitatively assess the changes in the intensity and number of red fluorescent puncta. A decrease in red fluorescence upon treatment with this compound is indicative of lysosomal de-acidification.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Rationale for combining this compound with chemotherapy.
Caption: General experimental workflow for in vitro studies.
Conclusion
The unique mechanism of this compound as a late-stage autophagy inhibitor provides a strong rationale for its combination with various classes of chemotherapy agents. By disrupting the pro-survival autophagic response induced by many anti-cancer drugs, this compound has the potential to create synergistic cytotoxicity and overcome therapeutic resistance. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the preclinical evaluation of these promising combination strategies. Further in vitro and in vivo studies are warranted to validate these hypotheses and to determine the optimal dosing and scheduling for future clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of SETD2 in wild‐type VHL clear cell renal cell carcinoma sensitizes cells to STF‐62247 and leads to DNA damage, cell cycle arrest, and cell death characteristic of pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine potentiates the anticancer effect of sunitinib on renal cell carcinoma by inhibiting autophagy and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine potentiates the anticancer effect of sunitinib on renal cell carcinoma by inhibiting autophagy and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroquine as a promising adjuvant chemotherapy together with sunitinib | Semantic Scholar [semanticscholar.org]
- 9. Chloroquine synergizes sunitinib cytotoxicity via modulating autophagic, apoptotic and angiogenic machineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Combined treatment with bortezomib plus bafilomycin A1 enhances the cytocidal effect and induces endoplasmic reticulum stress in U266 myeloma cells: crosstalk among proteasome, autophagy-lysosome and ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. A Novel Late-Stage Autophagy Inhibitor That Efficiently Targets Lysosomes Inducing Potent Cytotoxic and Sensitizing Effects in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pnas.org [pnas.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. axonmedchem.com [axonmedchem.com]
- 19. The small molecule this compound induces apoptotic and autophagic cell death in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STF-62247: Inducing Synthetic Lethality in VHL-Deficient Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of STF-62247, a small molecule that selectively induces cell death in von Hippel-Lindau (VHL)-deficient tumors. This document outlines the compound's mechanism of action, provides quantitative data from preclinical studies, and offers step-by-step experimental protocols for its evaluation.
Introduction
The von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated in clear cell renal cell carcinoma (ccRCC)[1][2][3]. This compound was identified through a high-throughput screen as a compound that exhibits synthetic lethality with VHL deficiency[2]. It selectively induces cytotoxicity and inhibits the growth of VHL-deficient renal cancer cells, both in vitro and in vivo[2][4]. The mechanism of action is independent of the hypoxia-inducible factor (HIF), a key downstream target of VHL[2][4]. Instead, this compound functions as a blocker of late-stage autophagy by disrupting lysosomal physiology[1][5][6]. This leads to the accumulation of autophagosomes and eventual cell death in VHL-deficient cells[1][6].
Mechanism of Action
This compound's synthetic lethal effect in VHL-deficient cells is mediated through the disruption of lysosomal function and the blockage of the autophagic flux. In normal cells, autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins. However, in VHL-deficient cells treated with this compound, this process is stalled at the final stages. This compound accumulates in lysosomes, leading to their swelling and dysfunction[1][5][7]. This prevents the fusion of autophagosomes with lysosomes to form autolysosomes, causing a buildup of autophagic vesicles and ultimately triggering cell death[1][6]. VHL-proficient cells, on the other hand, are better able to cope with this lysosomal stress and are significantly less sensitive to the compound[1][4].
Quantitative Data
The selective cytotoxicity of this compound against VHL-deficient cells has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.
| Cell Line | VHL Status | IC50 (µM) | Reference(s) |
| RCC4 | Deficient | 0.625 | [4][8] |
| RCC4/VHL | Proficient | 16 | [4][8] |
| SN12C-VHL shRNA | Deficient | - | [4] |
| SN12C | Proficient | - | [4] |
| 786-O | Deficient | - | [7] |
Table 1: In Vitro Cytotoxicity of this compound
| Animal Model | Tumor Cell Line | Treatment Dose & Schedule | Outcome | Reference(s) |
| Immune-deficient mice | SN12C (VHL-deficient) | 8 mg/kg, daily intraperitoneal injection | Significantly reduced tumor growth | [7] |
| Immune-deficient mice | 786-O (VHL-deficient) | 2.7-8 mg/kg, daily intraperitoneal injection for 9 days | Significantly reduced tumor growth | [9] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.
Cell Viability (XTT) Assay
This protocol is for determining the dose-response of VHL-deficient and VHL-proficient cells to this compound.
Materials:
-
VHL-deficient and VHL-proficient renal cell carcinoma cell lines (e.g., RCC4 and RCC4/VHL)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
XTT labeling mixture (e.g., from a commercial kit)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment with this compound.
Materials:
-
VHL-deficient and VHL-proficient renal cell carcinoma cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
60 mm cell culture dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed 300 cells per 60 mm dish and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) or vehicle control.
-
Incubate the dishes for 8-10 days, allowing colonies to form.
-
Wash the dishes with PBS.
-
Fix the colonies with a solution of 3 parts methanol and 1 part acetic acid for 5 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the dishes with tap water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Western Blot for Autophagy Markers
This protocol is used to detect changes in the levels of autophagy-related proteins, such as LC3 and p62.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The conversion of LC3-I to LC3-II (a faster migrating band) indicates autophagosome formation. A decrease in p62 levels suggests increased autophagic flux.
Immunofluorescence for LC3 and LAMP1
This protocol allows for the visualization of autophagosome and lysosome colocalization.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (anti-LC3 and anti-LAMP1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound or vehicle for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. An increase in LC3 puncta that do not colocalize with LAMP1-positive lysosomes is indicative of a block in autophagic flux.
Lysosomal Integrity Assays
Acridine orange is a lysosomotropic dye that fluoresces red in acidic compartments like lysosomes and green in the cytoplasm and nucleus. A decrease in red fluorescence indicates a loss of lysosomal integrity.
Procedure:
-
Treat cells with this compound or vehicle.
-
Incubate cells with 1 µg/mL acridine orange for 15-20 minutes.
-
Wash the cells with PBS.
-
Observe the cells immediately under a fluorescence microscope.
Lucifer yellow is a fluorescent dye that is taken up by cells through endocytosis and accumulates in lysosomes.
Procedure:
-
Incubate cells with 1 mg/mL Lucifer Yellow for 16 hours.
-
Wash the cells with PBS and then incubate with fresh medium containing this compound for 6 hours.
-
Visualize the cells using a fluorescence microscope. Swelling of Lucifer Yellow-positive vesicles indicates lysosomal enlargement.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immune-deficient mice (e.g., nude or SCID)
-
VHL-deficient renal cancer cells (e.g., SN12C or 786-O)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, saline)
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 VHL-deficient renal cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 8 mg/kg) or vehicle via intraperitoneal injection daily.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Conclusion
This compound represents a promising therapeutic agent for the treatment of VHL-deficient tumors by exploiting the principle of synthetic lethality. The provided application notes and protocols offer a framework for researchers to investigate its efficacy and further elucidate its mechanism of action. Careful adherence to these methodologies will ensure reproducible and reliable results in the evaluation of this novel anti-cancer compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A simple method to visualize and assess the integrity of lysosomal membrane in mammalian cells using a fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of SETD2 in wild-type VHL clear cell renal cell carcinoma sensitizes cells to this compound and leads to DNA damage, cell cycle arrest, and cell death characteristic of pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Investigating the Effects of STF-62247 on Lysosomal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-62247 is a small molecule initially identified as an autophagy inducer with selective cytotoxicity against von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC) cells.[1][2][3] Subsequent mechanistic studies have reclassified this compound not as an inducer, but as a potent blocker of the late stages of autophagy .[4][5] The compound exhibits lysosomotropic properties, meaning it accumulates within lysosomes.[4][5][6] This accumulation disrupts lysosomal physiology, leading to impaired degradative function, defective enzyme trafficking, and unregulated swelling of the lysosomal compartment, particularly in VHL-mutant cells.[6][7][8]
These application notes provide a comprehensive experimental framework to dissect the effects of this compound on lysosomal function. The protocols outlined below will enable researchers to validate its mechanism of action and assess key parameters of lysosomal health, including autophagic flux, lysosomal pH, membrane integrity, and morphology. Understanding these effects is critical for characterizing the therapeutic potential of this compound and other lysosome-targeting agents in VHL-deficient and other cancers.[7][9]
Proposed Mechanism of Action of this compound
The following diagram illustrates the current understanding of how this compound disrupts lysosomal function to block autophagy and induce cell death, particularly in VHL-deficient cells.
Caption: Proposed mechanism of this compound as a lysosomotropic agent.
Recommended Experimental Workflow
A logical progression of experiments is crucial for a thorough investigation. The workflow below starts with broad cellular effects and moves toward specific mechanistic assays targeting the lysosome.
Caption: Recommended workflow for studying this compound's lysosomal effects.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables should be used to structure and summarize the quantitative data obtained from the experimental protocols.
Table 1: this compound Cytotoxicity (IC50 Values)
| Cell Line | VHL Status | This compound IC50 (µM) |
|---|---|---|
| RCC4 | Deficient (-) | Expected: ~0.6 µM[2] |
| RCC4-VHL | Proficient (+) | Expected: ~16 µM[2] |
| 786-O | Deficient (-) | Expected: Lower IC50 |
| 786-O-VHL | Proficient (+) | Expected: Higher IC50 |
Table 2: Autophagic Flux - LC3-II Quantification (Western Blot)
| Condition | Treatment | Normalized LC3-II/Actin Ratio (Fold Change vs. Control) |
|---|---|---|
| Control | DMSO | 1.0 |
| Autophagy Induction | Starvation or Rapamycin | Increase |
| Lysosome Inhibition | Bafilomycin A1 (100 nM) | Significant Increase |
| This compound | This compound (e.g., 5 µM) | Significant Increase |
| Combination | this compound + Bafilomycin A1 | No significant further increase compared to this compound alone |
Table 3: Autophagic Flux - mCherry-GFP-LC3 Puncta Quantification
| Treatment | Autophagosomes (Yellow Puncta/Cell) | Autolysosomes (Red Puncta/Cell) |
|---|---|---|
| Control (DMSO) | Baseline | Baseline |
| Starvation | Increased | Significantly Increased |
| Bafilomycin A1 | Significantly Increased | Decreased/Absent |
| this compound | Significantly Increased | Decreased/Absent |
Table 4: Lysosomal pH Measurement (LysoSensor Ratiometric Imaging)
| Cell Line | Treatment | Emission Ratio (540nm / 450nm) | Estimated Lysosomal pH |
|---|---|---|---|
| VHL- | Control (DMSO) | Baseline (Acidic) | ~4.5 - 5.0 |
| VHL- | This compound (5 µM, 4h) | Increased Ratio | Increased pH (Alkalinization) |
| VHL- | NH4Cl (Positive Control) | Increased Ratio | Increased pH |
| VHL+ | Control (DMSO) | Baseline (Acidic) | ~4.5 - 5.0 |
| VHL+ | this compound (5 µM, 4h) | Slight or no change | Slight or no change |
Table 5: Lysosomal Membrane Permeability (LMP) - Galectin-3 Puncta
| Treatment | % of Cells with >5 Galectin-3 Puncta |
|---|---|
| Control (DMSO) | < 5% |
| This compound (5 µM, 24h) | Increased % |
| L-Leucyl-L-leucine methyl ester (LLOMe - Positive Control) | > 80% |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the concentration-dependent cytotoxicity of this compound.
Materials:
-
VHL-deficient (e.g., RCC4, 786-O) and VHL-proficient (e.g., RCC4-VHL) cell lines
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
XTT assay kit
-
Plate reader
Procedure:
-
Seed 2,500-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical range is 0 to 40 µM.[1] Include a vehicle-only control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Protocol 2: Autophagic Flux Analysis via LC3-II Western Blot
This protocol measures the accumulation of lipidated LC3 (LC3-II), a marker of autophagosomes, to determine if this compound blocks autophagic degradation.[6]
Materials:
-
6-well cell culture plates
-
This compound and Bafilomycin A1 (BafA1)
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-Actin
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
Treat cells for 4-6 hours under the following conditions:
-
Vehicle (DMSO)
-
This compound (e.g., 5 µM)
-
BafA1 (100 nM)
-
This compound + BafA1 (add both simultaneously)
-
-
Wash cells twice with ice-cold PBS and lyse with 100 µL of RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (anti-LC3B at 1:1000, anti-β-Actin at 1:5000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using ECL substrate and capture the image.
-
Quantify the band intensities for LC3-II (~16 kDa) and β-Actin (~42 kDa). Normalize the LC3-II signal to β-Actin.
Protocol 3: Autophagic Flux Analysis via mCherry-GFP-LC3 Reporter
This fluorescence microscopy-based assay visualizes the accumulation of autophagosomes (yellow puncta) versus autolysosomes (red puncta).[6]
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 tandem construct
-
Glass-bottom imaging dishes or coverslips
-
This compound and BafA1
-
Hoechst 33342 for nuclear staining
-
Confocal microscope
Procedure:
-
Seed mCherry-GFP-LC3 expressing cells on glass-bottom dishes.
-
Treat cells for 4 hours with Vehicle, this compound (5 µM), or BafA1 (100 nM).
-
Thirty minutes before imaging, add Hoechst 33342 to stain nuclei.
-
Wash cells with PBS and add fresh imaging medium (phenol red-free).
-
Acquire images using a confocal microscope with appropriate channels for GFP (Ex: 488 nm), mCherry (Ex: 561 nm), and Hoechst (Ex: 405 nm).
-
For each condition, capture images from at least 10-15 random fields of view.
-
Quantify the number of yellow (GFP+/mCherry+) and red-only (GFP-/mCherry+) puncta per cell using image analysis software (e.g., ImageJ/Fiji). An increase in yellow puncta and a decrease in red puncta with this compound treatment indicates a late-stage autophagy block.
Protocol 4: Assessment of Lysosomal pH
This protocol uses a ratiometric dye to measure changes in the acidic environment of the lysosome.[10][11]
Materials:
-
Glass-bottom imaging dishes
-
LysoSensor™ Yellow/Blue DND-160
-
Live-cell imaging microscope with two emission filters (~450 nm and ~540 nm)
-
Positive controls: BafA1 or Ammonium Chloride (NH4Cl)
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Treat cells with this compound (e.g., 5 µM) or a positive control for 1-4 hours.
-
Load cells with LysoSensor probe (typically 1 µM) for 5-10 minutes at 37°C according to the manufacturer's protocol.
-
Replace the loading solution with fresh pre-warmed medium.
-
Immediately image the cells using an excitation of ~360-380 nm.
-
Capture fluorescence emission simultaneously or sequentially at ~450 nm (blue, neutral/alkaline) and ~540 nm (yellow, acidic).
-
Calculate the ratio of the 540 nm to 450 nm fluorescence intensity for individual lysosomes or whole cells. An increase in this ratio indicates lysosomal alkalinization.
Protocol 5: Analysis of Lysosomal Enzyme Trafficking
This immunofluorescence protocol assesses the localization of the lysosomal protease Cathepsin D, which is disrupted by this compound.[5][6]
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Primary antibodies: Rabbit anti-Cathepsin D, Mouse anti-LAMP1 (lysosomal marker)
-
Alexa Fluor-conjugated secondary antibodies (e.g., AF488 anti-rabbit, AF594 anti-mouse)
-
Confocal microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Treat with this compound (e.g., 5 µM) for 24 hours.
-
Wash with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (anti-Cathepsin D 1:200, anti-LAMP1 1:200) overnight at 4°C.
-
Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Mount coverslips onto slides with DAPI-containing mounting medium.
-
Image using a confocal microscope. Assess the co-localization of Cathepsin D with the LAMP1-positive lysosomal compartment. A diffuse, non-punctate Cathepsin D signal indicates a trafficking defect.
Protocol 6: Lysosomal Membrane Permeability (LMP) Assay
This assay detects lysosomal membrane damage by visualizing the translocation of cytosolic Galectin-3 to ruptured lysosomes.[12][13]
Materials:
-
Cells grown on coverslips
-
This compound and LLOMe (positive control for LMP)
-
Fixation and permeabilization buffers (as in Protocol 5)
-
Primary antibody: Rat anti-Galectin-3
-
Alexa Fluor-conjugated secondary antibody (e.g., AF488 anti-rat)
-
Confocal microscope
Procedure:
-
Seed cells on coverslips and treat with this compound (5 µM) or LLOMe (1 mM) for the desired time (e.g., 6-24 hours).
-
Fix, permeabilize, and block the cells as described in Protocol 5.
-
Incubate with anti-Galectin-3 primary antibody (1:300) overnight at 4°C.
-
Wash and incubate with the appropriate fluorescent secondary antibody.
-
Mount and image using a confocal microscope.
-
Quantify the number of cells showing distinct, bright Galectin-3 puncta. Healthy cells will show diffuse cytosolic Galectin-3 staining, whereas cells with damaged lysosomes will exhibit clear puncta.
Interpretation of Autophagic Flux Data
Correctly interpreting changes in LC3-II levels is critical and requires the use of lysosomal inhibitors. The following logic diagram aids in this process.
Caption: Logic flow for interpreting LC3-II western blot autophagic flux data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting lysosome function causes selective cytotoxicity in VHL-inactivated renal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting lysosome function causes selective cytotoxicity in VHL-inactivated renal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysosomal Membrane Permeability (LMP) assay [protocols.io]
Application Notes and Protocols for Measuring Changes in Lipid Droplets Following STF-62247 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-62247 is a small molecule that has been identified as a modulator of autophagy, a cellular process responsible for the degradation and recycling of cellular components. Specifically, this compound acts as a late-stage autophagy inhibitor, disrupting lysosomal function.[1][2] This compound has shown selective cytotoxicity towards cancer cells with a deficiency in the von Hippel-Lindau (VHL) tumor suppressor gene, a common characteristic of clear cell renal cell carcinoma (ccRCC).[1][3]
A key metabolic consequence of this compound treatment in VHL-deficient cells is the significant accumulation of lipid droplets.[1] This phenomenon is linked to a decrease in intracellular glutamine levels and a metabolic shift that favors the synthesis of fatty acids.[1] In response to this compound, there is an observed upregulation of key proteins involved in lipid droplet formation, namely stearoyl-CoA desaturase (SCD1) and perilipin 2 (PLIN2).[1] These application notes provide detailed protocols for the visualization, quantification, and biochemical analysis of lipid droplet changes induced by this compound treatment.
Data Presentation
Quantitative Effects of this compound on Lipid Metabolism
The following table summarizes the quantitative changes observed in VHL-deficient (RCC4 VHL-) and VHL-proficient (RCC4 VHL+) renal cell carcinoma cells following treatment with this compound.
| Parameter | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| Fatty Acid Synthesis from Glutamine | RCC4 VHL- | 1.25 µM this compound for 24h | ~2.5-fold increase | [1] |
| RCC4 VHL+ | 1.25 µM this compound for 24h | No significant change | [1] | |
| SCD1 Protein Expression | RCC4 VHL- | 1.25 µM this compound | Upregulated | [1] |
| PLIN2 Protein Expression | RCC4 VHL- | 1.25 µM this compound | Upregulated | [1] |
Experimental Protocols
Protocol 1: Visualization and Quantification of Lipid Droplets using BODIPY 493/503 Staining
This protocol describes the staining of neutral lipids within lipid droplets using the fluorescent dye BODIPY 493/503, followed by quantification of lipid droplet number and area using ImageJ software.
Materials:
-
VHL-deficient (e.g., RCC4 VHL-) and VHL-proficient (e.g., RCC4 VHL+) cells
-
This compound (Cayman Chemical or equivalent)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 (Thermo Fisher Scientific, D3922)
-
Dimethyl sulfoxide (DMSO)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filters for DAPI and BODIPY 493/503
-
ImageJ software (Fiji)
Procedure:
-
Cell Culture and Treatment:
-
Plate VHL-deficient and VHL-proficient cells on glass coverslips in 24-well plates at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1.25 µM for RCC4 cells) or vehicle control (DMSO) for the specified duration (e.g., 48 hours).
-
-
Cell Fixation and Staining:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS from a 1 mg/mL stock in DMSO.
-
Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Acquire images using a fluorescence microscope. Capture images of both the DAPI (blue) and BODIPY 493/503 (green) channels. For quantification, ensure consistent imaging parameters (e.g., exposure time, gain) across all samples.
-
-
Image Analysis using ImageJ:
-
Open the BODIPY 493/503 channel images in ImageJ.
-
Convert the images to 8-bit grayscale.
-
Use the "Threshold" tool to segment the lipid droplets from the background.
-
Use the "Analyze Particles" function to count the number of lipid droplets and measure their area and circularity. Set appropriate size and circularity filters to exclude non-specific particles.
-
Record the data for each image. Normalize the number of lipid droplets to the number of cells (counted from the DAPI channel) in the same field of view.
-
Protocol 2: Analysis of Lipid Content using Oil Red O Staining
This protocol provides an alternative method for staining lipid droplets, which can be quantified by colorimetric measurement after extraction.
Materials:
-
VHL-deficient and VHL-proficient cells
-
This compound
-
Cell culture medium and supplements
-
PBS
-
10% Formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
Isopropanol
-
Hematoxylin (for counterstaining, optional)
-
Microplate reader (for quantification)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture and treatment in 24-well plates.
-
-
Staining:
-
Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 6 parts stock to 4 parts water) and filtering.
-
Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash cells with water and then with 60% isopropanol.
-
Incubate the cells with the Oil Red O working solution for 20 minutes at room temperature.
-
Wash the cells thoroughly with water.
-
(Optional) Counterstain nuclei with hematoxylin for 1 minute and wash with water.
-
-
Quantification:
-
After washing, add 100% isopropanol to each well to extract the Oil Red O stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol extract to a 96-well plate.
-
Measure the absorbance at approximately 518 nm using a microplate reader.
-
Protocol 3: Western Blot Analysis of SCD1 and PLIN2
This protocol details the detection and relative quantification of SCD1 and PLIN2 proteins, which are upregulated upon this compound treatment.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SCD1 and PLIN2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SCD1, PLIN2, and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the SCD1 and PLIN2 bands to the intensity of the corresponding loading control band.
-
Visualizations
Caption: Signaling pathway of this compound-induced lipid droplet accumulation.
Caption: Experimental workflow for analyzing lipid droplet changes.
Caption: Logical relationship of the experimental design.
References
- 1. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
STF-62247 Technical Support Center: Troubleshooting Insolubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STF-62247, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits high solubility in DMSO and moderate solubility in ethanol. It is considered insoluble in water.[1][4] For detailed solubility information, please refer to the data table below.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure the final DMSO concentration in your culture medium is kept low (typically ≤ 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the medium. Vigorous vortexing or gentle warming of the medium during the addition of the stock solution may aid in dissolution. If precipitation persists, consider using a formulation with solubilizing agents for your specific application.
Q4: Can I use solvents other than DMSO for my experiments?
A4: While DMSO is the primary recommended solvent, ethanol can be used, although the achievable concentration is significantly lower.[1] For in vivo studies, specific formulations containing co-solvents and surfactants are necessary to achieve a stable solution for administration.[5]
Q5: How should I store my this compound stock solutions?
A5: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][5] For long-term storage, it is recommended to store stock solutions at -80°C (for up to one year) or -20°C (for up to one month).[1]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| DMSO | ≥ 53 mg/mL | ≥ 198.24 mM | [1] |
| DMSO | 50 mg/mL | 187 mM | [3] |
| DMSO | 25 mg/mL | 93.5 mM | [2] |
| Ethanol | 3 mg/mL | 11.2 mM | [1] |
| Ethanol with ultrasonic | ≥ 2.31 mg/mL | ≥ 8.64 mM | [4] |
| DMSO:PBS (pH 7.2) (1:5) | 0.2 mg/mL | 0.75 mM | [2] |
| Water | Insoluble | N/A | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the final desired concentration.[1]
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Add the working solution to the cells immediately after preparation.
-
Protocol 3: In Vivo Formulation Preparation
For animal studies, specialized formulations are required to maintain this compound in solution.
Formulation A: [5]
-
Solvents: DMSO, PEG300, Tween-80, Saline
-
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a clear solution with a solubility of ≥ 2.5 mg/mL.[5]
-
Formulation B: [5]
-
Solvents: DMSO, 20% SBE-β-CD in Saline
-
Procedure:
-
Prepare the required concentration of this compound stock in DMSO.
-
Add 10% (v/v) of the DMSO stock solution to 90% (v/v) of a 20% SBE-β-CD in saline solution. This also yields a clear solution with a solubility of ≥ 2.5 mg/mL.[5]
-
Note: It is recommended to prepare these in vivo formulations fresh on the day of use.[5]
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation issues.
This compound Mechanism of Action: Autophagy Modulation
Caption: The signaling pathway of this compound leading to selective cell death.
References
Technical Support Center: Overcoming Resistance to STF-62247 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the autophagy-modulating compound STF-62247 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that selectively induces cytotoxicity in cancer cells with a deficiency in the von Hippel-Lindau (VHL) tumor suppressor gene, a common characteristic of clear cell renal cell carcinoma (ccRCC).[1][2] It functions as a lysosomotropic agent, accumulating in lysosomes and blocking the late stages of autophagy.[1] This disruption of lysosomal function leads to cell death, particularly in VHL-deficient cells which appear to be more vulnerable to this process.[1][2]
Q2: My VHL-deficient cancer cell line is not responding to this compound. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
VHL Status: Confirm the VHL deficiency in your cell line. Restoration of VHL function, even at low levels, can confer resistance.
-
Autophagy Dependence: Some cell lines may not be as reliant on autophagy for survival, rendering them less sensitive to autophagy inhibitors.
-
Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its activity.
-
Experimental Conditions: Optimize drug concentration and treatment duration for your specific cell line.
Q3: We have developed a cell line with acquired resistance to this compound. What are the known mechanisms of resistance?
Known and potential mechanisms of resistance to this compound include:
-
Restoration of VHL Function: The resistant cells may have acquired mutations that restore the function of the VHL protein.
-
Genetic Inactivation of Autophagy Pathway: Knockout of essential autophagy-related genes (ATGs), such as ATG5 or BECN1, can render VHL-deficient cells insensitive to this compound.[1]
-
Lysosomal Sequestration: As a lysosomotropic agent, this compound can be trapped within lysosomes, preventing it from reaching its target. This is a known resistance mechanism for other similar drugs.
-
Metabolic Reprogramming: Resistant cells might adapt their metabolic pathways to bypass the effects of autophagy inhibition. For instance, alterations in glutamine metabolism have been observed in response to this compound.[3]
-
Upregulation of Pro-Survival Signaling: Activation of alternative survival pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the cytotoxic effects of this compound.
Troubleshooting Guides
Problem 1: No significant cytotoxicity observed in a VHL-deficient cell line.
| Possible Cause | Suggested Solution |
| Incorrect VHL status | Verify VHL protein expression by Western blot and/or gene sequencing. |
| Suboptimal drug concentration | Perform a dose-response experiment to determine the IC50 of this compound for your specific cell line. |
| Insufficient treatment duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment time. |
| Degraded this compound compound | Use a fresh stock of this compound and follow the manufacturer's storage recommendations. |
| Low autophagy dependence | Assess the baseline level of autophagy in your cell line and its response to known autophagy inducers/inhibitors. |
Problem 2: Development of acquired resistance after initial sensitivity.
| Possible Cause | Suggested Solution |
| Emergence of VHL-proficient clones | Analyze the VHL status of the resistant cell population. |
| Mutations in autophagy genes | Sequence key autophagy genes (ATG5, ATG7, BECN1) for potential inactivating mutations. |
| Increased lysosomal sequestration | Evaluate the subcellular localization of this compound using its intrinsic fluorescence or a fluorescent analog. |
| Activation of compensatory signaling | Profile the activity of pro-survival pathways like PI3K/Akt/mTOR and MAPK/ERK using phosphoproteomic analysis or Western blotting. |
| Metabolic shifts | Perform metabolomic analysis to identify changes in key metabolic pathways, such as amino acid or lipid metabolism. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in VHL-deficient vs. VHL-proficient Renal Cell Carcinoma Cell Lines
| Cell Line | VHL Status | This compound IC50 (µM) | Reference |
| RCC4 | Deficient | 0.625 | [4][5] |
| RCC4/VHL | Proficient | 16 | [4][5] |
| 786-O | Deficient | Not specified | [2] |
| 786-O/VHL | Proficient | Not specified | [2] |
| SN12C-VHL shRNA | Deficient | Not specified | [4] |
| SN12C | Proficient | Not specified | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment Dose and Schedule | Outcome | Reference |
| Nude mice | SN12C (VHL-deficient) | 8 mg/kg, i.p., daily for 9 days | Significant reduction in tumor growth | [5] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Cell Culture: Culture the parental VHL-deficient cancer cell line in standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC25 or IC50 value for an initial period of 48-72 hours.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium over several weeks to months. This is typically done by increasing the dose by 1.5 to 2-fold once the cells have resumed a normal growth rate in the presence of the current drug concentration.
-
Monitoring: Regularly monitor cell viability and morphology.
-
Isolation of Resistant Clones: Once a population of cells can proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Expand the resistant clones and characterize their level of resistance by determining the new IC50 value for this compound. Further characterize the molecular mechanisms of resistance.
Protocol 2: Assessment of Lysosomal Sequestration of this compound
This compound possesses intrinsic autofluorescence, which can be exploited to determine its subcellular localization.
-
Cell Seeding: Seed sensitive and resistant cells on glass-bottom dishes or coverslips.
-
Treatment: Treat the cells with this compound at a relevant concentration for a specified time (e.g., 4 hours).
-
Lysosomal Staining: In the last 30 minutes of treatment, add a lysosomal marker such as LysoTracker Red to the culture medium.
-
Live-Cell Imaging: Wash the cells with fresh medium and perform live-cell imaging using a confocal microscope.
-
Image Analysis: Acquire images in the blue channel (for this compound autofluorescence) and the red channel (for LysoTracker). Co-localization of the two signals will indicate lysosomal sequestration. Quantify the co-localization using appropriate software.
Protocol 3: Analysis of IRE1α-XBP1 Pathway Activation
Activation of the IRE1α-XBP1 pathway can be assessed by measuring the phosphorylation of IRE1α and the splicing of XBP1 mRNA.
A. Western Blot for Phosphorylated IRE1α (p-IRE1α):
-
Sample Preparation: Lyse this compound-treated and untreated cells in a lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IRE1α (e.g., anti-p-IRE1α Ser724) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Total IRE1α Control: Strip the membrane and re-probe with an antibody for total IRE1α as a loading control.
B. RT-qPCR for XBP1 mRNA Splicing:
-
RNA Extraction: Extract total RNA from this compound-treated and untreated cells.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
Primer Design: Design primers that specifically amplify the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.
-
qPCR: Perform quantitative real-time PCR using a SYBR Green-based method.
-
Data Analysis: Calculate the relative expression of XBP1s and XBP1u, and determine the XBP1s/XBP1u ratio as an indicator of IRE1α RNase activity.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and resistance pathways.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing STF-62247 Dosage for Minimal Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing STF-62247, a modulator of autophagy, with a focus on optimizing dosage to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially identified as an inducer of autophagy that selectively targets von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells.[1][2][3] However, recent studies have reclassified it as a potent blocker of the late stages of autophagy.[2][4] It accumulates in lysosomes, leading to lysosomal disruption and impairment of the autophagic flux.[2][4][5]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effect of this compound is the disruption of lysosomal physiology, which can occur independently of the VHL status of the cells.[5][6] This includes unregulated swelling of lysosomes and interference with endocytic pathways and trafficking of lysosomal enzymes like cathepsin D.[5][6]
Q3: How can I minimize the off-target effects of this compound?
A3: Minimizing off-target effects primarily involves careful dose optimization and monitoring for signs of lysosomal stress. It is recommended to perform a dose-response curve to identify the lowest effective concentration for the desired on-target effect (inhibition of VHL-deficient cell growth) while monitoring for the off-target effects described in the troubleshooting guide below.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The optimal concentration of this compound is highly cell-line dependent. For VHL-deficient RCC cells, the IC50 is in the sub-micromolar to low micromolar range (e.g., 0.625 µM for RCC4 cells), while VHL-proficient cells are significantly less sensitive (IC50 ≈ 16 µM for RCC4/VHL cells).[1][7] A good starting point for a dose-response experiment is a range from 0.1 µM to 20 µM.
Q5: Is this compound effective in vivo?
A5: Yes, in a mouse model with VHL-deficient SN12C tumor cells, intraperitoneal injection of this compound at a dose of 8 mg/kg significantly reduced tumor growth.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High cytotoxicity in VHL-proficient (control) cells | Off-target lysosomal disruption is occurring at the current concentration. | 1. Lower the concentration of this compound. 2. Reduce the treatment duration. 3. Perform a detailed dose-response analysis to determine the therapeutic window. 4. Monitor for lysosomal swelling and cathepsin D processing (see Experimental Protocols). |
| Inconsistent results between experiments | 1. Degradation of this compound stock solution. 2. Variability in cell density or health. | 1. Prepare fresh this compound stock solution in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Ensure consistent cell seeding density and monitor cell health prior to treatment. |
| No significant difference in cytotoxicity between VHL-deficient and VHL-proficient cells | 1. The concentration of this compound is too high, causing overwhelming off-target toxicity. 2. The VHL status of the cell lines may not be as expected. | 1. Lower the concentration range in your dose-response experiment. 2. Verify the VHL status of your cell lines by Western blot for VHL and downstream targets like HIF-2α.[8] |
| Vacuole formation observed in all cell lines | This compound induces vacuole formation as a result of lysosomal swelling, which is an on-target effect in VHL-deficient cells but can be an off-target effect at high concentrations in VHL-proficient cells.[5] | 1. Titrate the this compound concentration to a point where vacuole formation is prominent in VHL-deficient cells but minimal in VHL-proficient cells. 2. Quantify vacuole formation as a measure of on-target vs. off-target effects. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | VHL Status | IC50 | Reference |
| RCC4 | Deficient | 0.625 µM | [1][7] |
| RCC4/VHL | Proficient | 16 µM | [1][7] |
| 786-0 | Deficient | Not specified | [8] |
| 786-0/VHL | Proficient | Not specified | [8] |
| SN12C | Deficient | Not specified | [1] |
| SN12C-VHL shRNA | Deficient | Not specified | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Type | Recommended Starting Range | Treatment Duration | Reference |
| VHL-deficient RCC cells | 0.1 µM - 5 µM | 24 - 72 hours | [5][8] |
| VHL-proficient cells | 1 µM - 20 µM | 24 - 72 hours | [5] |
Experimental Protocols
Dose-Response Curve for Cytotoxicity Assessment
Objective: To determine the IC50 of this compound in both VHL-deficient and VHL-proficient cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Monitoring Autophagic Flux with mCherry-GFP-LC3 Reporter
Objective: To assess the on-target effect of this compound on autophagic flux.
Methodology:
-
Transfection/Transduction: Establish cell lines stably expressing the mCherry-GFP-LC3 reporter.
-
Treatment: Treat the cells with this compound at the desired concentration and for the desired time. Include a positive control (e.g., bafilomycin A1) and a vehicle control.
-
Imaging: Acquire fluorescence images using a confocal microscope.
-
Analysis: In autophagosomes, both GFP and mCherry fluoresce (yellow puncta). In autolysosomes, the acidic environment quenches the GFP signal, resulting in only mCherry fluorescence (red puncta). An increase in yellow puncta and a decrease in red puncta upon this compound treatment indicate a blockage of autophagic flux.[5]
Assessing Lysosomal Integrity and Off-Target Effects
Objective: To monitor the primary off-target effect of this compound on lysosomal health.
Methodology:
-
Lysosomal Swelling:
-
Treat cells with varying concentrations of this compound.
-
Observe cells under a light microscope for the appearance of cytoplasmic vacuoles, which are indicative of swollen lysosomes.[5]
-
-
Lysosomal pH with Acridine Orange Staining:
-
Treat cells with this compound.
-
Incubate cells with Acridine Orange (a fluorescent dye that accumulates in acidic compartments and fluoresces red).
-
Image cells using a fluorescence microscope. A decrease in red fluorescence would suggest a loss of the acidic lysosomal pH. However, this compound has been shown to cause lysosomal swelling without immediately neutralizing the pH.[5]
-
-
Cathepsin D Processing via Western Blot:
-
Treat cells with this compound for various durations.
-
Lyse the cells and perform a Western blot for Cathepsin D.
-
An accumulation of the unprocessed (pro- and intermediate-) forms of Cathepsin D and a decrease in the mature form indicate a defect in lysosomal function and trafficking.[5]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for high off-target cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Loss of SETD2 in wild‐type VHL clear cell renal cell carcinoma sensitizes cells to STF‐62247 and leads to DNA damage, cell cycle arrest, and cell death characteristic of pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in STF-62247 Autophagy Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in autophagy assays involving the compound STF-62247.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in autophagy?
A1: Initially identified as an autophagy inducer, this compound is now reclassified as a late-stage autophagy inhibitor .[1][2] It functions by accumulating in lysosomes and disrupting their function, which leads to a blockage of autophagic flux.[1][2] This inhibitory action is particularly cytotoxic to cancer cells with a deficiency in the von Hippel-Lindau (VHL) tumor suppressor gene.
Q2: I treated my cells with this compound and observed an increase in LC3-II levels. Doesn't this indicate autophagy induction?
A2: Not necessarily. An increase in the lipidated form of LC3 (LC3-II) can signify either an induction of autophagosome formation or a blockage in the degradation of autophagosomes. Since this compound is a late-stage inhibitor that impairs lysosomal function, the observed accumulation of LC3-II is expected and reflects a traffic jam in the autophagy pathway, not an increase in the overall rate of autophagy.
Q3: My Western blot shows an accumulation of both LC3-II and p62/SQSTM1 after this compound treatment. Is this a contradictory result?
A3: No, this is the expected result for a late-stage autophagy inhibitor. p62/SQSTM1 is a cargo receptor that is itself degraded during autophagy. When lysosomal degradation is blocked by this compound, both the autophagosome marker (LC3-II) and the autophagy substrate (p62) will accumulate.
Q4: Does the VHL status of my cells affect their response to this compound?
A4: Yes, the von Hippel-Lindau (VHL) status is a critical determinant of cellular sensitivity to this compound. VHL-deficient cells show significantly higher sensitivity and cytotoxicity in response to this compound compared to VHL-proficient cells.[3]
Q5: I see a lot of vacuole formation in my cells after this compound treatment. What are these structures?
A5: The vacuoles observed are likely enlarged endosomes and lysosomes, as well as accumulated autophagosomes. This compound is known to cause swelling of these acidic compartments due to its lysosomotropic properties.
Troubleshooting Guide
This guide addresses common unexpected results in a question-and-answer format.
Issue 1: No change or a decrease in LC3-II levels after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or treatment time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. IC50 values can vary significantly based on VHL status.[3]
-
-
Possible Cause 2: Poor antibody quality or Western blot transfer.
-
Troubleshooting: Validate your LC3 antibody with a known autophagy inducer (e.g., rapamycin) and a late-stage inhibitor (e.g., bafilomycin A1). Ensure efficient protein transfer, especially for the low molecular weight LC3-II protein.
-
-
Possible Cause 3: Early time point of analysis.
-
Troubleshooting: The accumulation of LC3-II may take several hours. Extend the treatment duration (e.g., 6, 12, 24 hours) to observe the effect.
-
Issue 2: Accumulation of LC3-II but no change or a decrease in p62 levels.
-
Possible Cause 1: Cell-type specific differences in p62 regulation.
-
Troubleshooting: While p62 is a common autophagy substrate, its regulation can be complex and cell-type dependent. Confirm the blockage of autophagic flux using an LC3 turnover assay (see Experimental Protocols).
-
-
Possible Cause 2: Insufficient inhibition of lysosomal degradation.
-
Troubleshooting: Increase the concentration of this compound. As a positive control for p62 accumulation, use a well-characterized lysosomal inhibitor like bafilomycin A1 or chloroquine.
-
-
Possible Cause 3: Transcriptional regulation of p62.
-
Troubleshooting: In some contexts, cellular stress can lead to the transcriptional upregulation of the p62/SQSTM1 gene, which could mask its degradation. Consider performing qPCR to assess p62 mRNA levels.
-
Issue 3: High variability in immunofluorescence results for LC3 puncta.
-
Possible Cause 1: Subjective quantification of puncta.
-
Troubleshooting: Use automated image analysis software to quantify the number and intensity of LC3 puncta per cell. This will provide more objective and reproducible data.
-
-
Possible Cause 2: Transient transfection of GFP-LC3.
-
Troubleshooting: Overexpression of GFP-LC3 can lead to the formation of protein aggregates that are not true autophagosomes. If possible, use a stable cell line expressing GFP-LC3 or perform immunofluorescence for endogenous LC3.
-
-
Possible Cause 3: Inconsistent cell fixation and permeabilization.
-
Troubleshooting: Optimize your fixation and permeabilization protocol. Inadequate permeabilization can hinder antibody access to the target protein.
-
Data Presentation
Table 1: Expected Changes in Autophagy Markers with this compound Treatment
| Marker | Assay | Expected Result with this compound | Rationale |
| LC3-II/LC3-I Ratio | Western Blot | Increase | Blockage of autophagosome degradation leads to LC3-II accumulation. |
| p62/SQSTM1 | Western Blot | Increase | Inhibition of lysosomal degradation prevents p62 turnover. |
| LC3 Puncta | Immunofluorescence | Increase in number and/or size | Accumulation of autophagosomes. |
| Lysosomal pH | Fluorescent Probes (e.g., LysoSensor) | Increase (Alkalinization) | This compound disrupts lysosomal H+ pumps. |
Table 2: Example Quantitative Data from a Hypothetical Western Blot Experiment
| Treatment | LC3-II/Actin (Fold Change) | p62/Actin (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (5 µM) | 3.5 | 2.8 |
| Bafilomycin A1 (100 nM) | 4.2 | 3.5 |
| This compound + Bafilomycin A1 | 4.5 | 3.7 |
Note: The above data are for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
LC3 Turnover Assay by Western Blot
This assay is crucial for distinguishing between autophagy induction and late-stage inhibition.
-
Cell Seeding: Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treatment:
-
Group 1: Vehicle control.
-
Group 2: this compound at the desired concentration.
-
Group 3: A lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the experiment.
-
Group 4: this compound for the desired duration, with the addition of a lysosomal inhibitor for the final 2-4 hours.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein onto a 12-15% polyacrylamide gel.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against LC3 and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect with an ECL substrate.
-
-
Data Analysis: Quantify band intensities. A further increase in LC3-II levels in the co-treatment group (Group 4) compared to this compound alone (Group 2) indicates an active autophagic flux that is being blocked by this compound. If there is no significant difference, it suggests a complete blockage of the flux by this compound.
p62 Degradation Assay by Western Blot
-
Cell Seeding and Treatment: Follow the same procedure as for the LC3 turnover assay, with treatment groups for vehicle, this compound, and a positive control inhibitor.
-
Cell Lysis and Protein Quantification: As described above.
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein onto a 10-12% polyacrylamide gel.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against p62/SQSTM1 and a loading control.
-
Proceed with secondary antibody incubation and detection.
-
-
Data Analysis: Quantify band intensities. An increase in p62 levels with this compound treatment indicates inhibition of its degradation.
Lysosomal pH Measurement
-
Cell Seeding: Plate cells in a glass-bottom dish suitable for live-cell imaging.
-
Dye Loading: Incubate cells with a pH-sensitive lysosomotropic dye such as LysoSensor™ Yellow/Blue DND-160 (e.g., at 1 µM) for 30-60 minutes at 37°C.
-
Treatment: Replace the dye-containing medium with fresh medium containing either vehicle or this compound.
-
Live-Cell Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for the ratiometric dye.
-
Calibration (Optional but Recommended): To obtain quantitative pH values, generate a calibration curve by treating dye-loaded cells with buffers of known pH in the presence of ionophores like nigericin and monensin.
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two emission wavelengths. An increase in this ratio typically corresponds to an increase in lysosomal pH (alkalinization).
Mandatory Visualizations
Caption: Mechanism of this compound as a late-stage autophagy inhibitor.
Caption: Troubleshooting workflow for unexpected autophagy assay results.
Caption: Experimental workflow for the LC3 turnover assay.
References
- 1. Turnover of Lipidated LC3 and Autophagic Cargoes in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Technical Support Center: Mitigating STF-62247-Induced Cellular Toxicity in Non-Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is intended to help users mitigate STF-62247-induced cellular toxicity in non-target, VHL (von Hippel-Lindau)-proficient, cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that has been identified as a selective cytotoxic agent against cancer cells that lack the von Hippel-Lindau (VHL) tumor suppressor protein. Its mechanism of action involves the blockage of the late stages of autophagy, leading to the accumulation of autophagosomes and lysosomal disruption, which ultimately results in cell death in VHL-deficient cells.
Q2: Why am I observing toxicity in my non-target (VHL-proficient) cells?
A2: While this compound is significantly more toxic to VHL-deficient cells, it can induce cytotoxicity in VHL-proficient cells at higher concentrations. This off-target toxicity can occur due to the compound's effects on fundamental cellular processes, such as lysosomal function, that are not exclusive to VHL-deficient cells. It is crucial to determine the optimal concentration that maximizes the therapeutic window between your target and non-target cells.
Q3: What are the initial signs of this compound-induced toxicity in non-target cells?
A3: Initial signs of toxicity in non-target cells can include a decrease in cell viability and proliferation, changes in cell morphology (such as rounding and detachment), and the appearance of intracellular vacuoles. For a definitive assessment, it is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific non-target cell line.
Q4: What are the general strategies to reduce the off-target toxicity of this compound?
A4: Several strategies can be employed to mitigate off-target toxicity:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound that elicits the desired effect in your target cells while minimizing toxicity in non-target cells. Shorter incubation times may also reduce off-target effects.
-
Co-treatment with Protective Agents: The use of antioxidants, such as N-acetylcysteine (NAC), may help to alleviate cellular stress and reduce cytotoxicity.
-
Modulation of Drug Efflux: If your non-target cells express high levels of efflux pumps like P-glycoprotein (P-gp), using a P-gp inhibitor might paradoxically increase intracellular concentrations of this compound and its toxicity. Conversely, in some contexts, enhancing efflux could be protective, though this is less commonly a primary strategy for mitigation in vitro.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity in non-target cells even at low concentrations of this compound. | The non-target cell line may be particularly sensitive to lysosomal disruption. | Perform a detailed dose-response curve to precisely determine the IC50. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to reduce cellular stress. (See Protocol 1) |
| Inconsistent results and high variability in toxicity between experiments. | Variations in cell density, passage number, or this compound stock solution integrity. | Standardize your cell seeding density and use cells within a consistent passage number range. Prepare fresh this compound dilutions from a validated stock for each experiment. |
| Observed phenotype in target cells is weaker than expected, forcing the use of higher, more toxic concentrations. | Suboptimal experimental conditions or compound degradation. | Ensure proper storage of this compound stock solution (typically at -20°C or -80°C). Confirm the VHL status of your cell lines. |
Quantitative Data Summary
The following table summarizes the differential cytotoxicity of this compound in VHL-deficient (target) versus VHL-proficient (non-target) renal cell carcinoma (RCC) cells, highlighting the therapeutic window.
| Cell Line | VHL Status | This compound IC50 | Reference |
| RCC4 | Deficient | 0.625 µM | [1] |
| RCC4/VHL | Proficient | 16 µM | [1] |
| SN12C-VHL shRNA | Deficient | Lower µM range | [1] |
| SN12C | Proficient | Higher µM range | [1] |
Key Experimental Protocols
Protocol 1: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress-Related Toxicity
Objective: To determine if co-treatment with the antioxidant NAC can reduce this compound-induced cytotoxicity in non-target cells.
Methodology:
-
Cell Seeding: Plate your non-target (VHL-proficient) cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh stock solution of N-acetylcysteine (NAC) in sterile water or PBS and filter-sterilize.
-
-
Co-treatment:
-
Pre-treat a subset of wells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours.
-
Add a range of this compound concentrations to both NAC-pre-treated and untreated wells. Include appropriate controls: vehicle only (DMSO), NAC only, and this compound only.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTS or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 of this compound in the presence and absence of each NAC concentration. A rightward shift in the dose-response curve for this compound in the presence of NAC indicates a protective effect.
Visualizations
Caption: Mechanism of this compound-induced cell death in VHL-deficient cells.
Caption: Experimental workflow for mitigating this compound toxicity.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
challenges in reproducibility of STF-62247 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STF-62247. Our aim is to address common challenges and improve the reproducibility of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that selectively induces cytotoxicity in von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells.[1][2][3][4] Initially identified as an autophagy inducer, further research has reclassified it as a blocker of the late stages of autophagy.[5][6] this compound is a lysosomotropic agent, meaning it accumulates in lysosomes.[5][6] This accumulation disrupts lysosomal function, leading to a blockage of the autophagic flux and subsequent cell death in susceptible cell lines.[5][6] The cytotoxic effect is generally independent of the hypoxia-inducible factor (HIF) pathway.[1][7]
Q2: Why am I observing inconsistent IC50 values for this compound in my cell line?
A2: Inconsistent IC50 values can arise from several factors:
-
VHL Status: The primary determinant of sensitivity to this compound is the VHL mutational status. VHL-deficient cells are significantly more sensitive than their wild-type counterparts.[1][2]
-
Cell Line Specificity: Even among VHL-deficient cell lines, the genetic background can influence the response. For instance, mutations in other genes like SETD2 can sensitize VHL wild-type cells to this compound.[8][9]
-
Compound Stability and Solubility: this compound is poorly soluble in aqueous solutions.[1] Inconsistent solubilization of the compound can lead to variability in the effective concentration. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.[1][2]
-
Assay Duration and Type: The length of exposure to this compound and the type of viability assay used (e.g., MTT, XTT, trypan blue, clonogenic assay) can yield different IC50 values.[10]
Q3: I am not observing the expected induction of autophagy. What could be the reason?
A3: This is a common point of confusion due to the compound's reclassification. This compound is now understood to be a late-stage autophagy inhibitor.[5][6] Therefore, you should be looking for markers of autophagic flux blockage, not induction. This includes the accumulation of autophagosomes, which can be observed as an increase in the lipidated form of LC3 (LC3-II) by western blot. However, this increase is due to the prevention of lysosomal degradation of autophagosomes, not an increase in their formation. For a definitive assessment, it is recommended to perform an autophagy flux assay.
Q4: How do I properly handle and store this compound?
A4: For optimal stability, this compound powder should be stored at -20°C and is stable for at least four years.[3] Stock solutions are typically prepared in DMSO.[1][3] It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[1][2] Store stock solutions at -80°C for long-term use (up to two years) or at -20°C for shorter periods (up to one year).[2] The compound is a crystalline solid and should be handled in a chemical fume hood.
Troubleshooting Guides
Problem 1: Low or No Cytotoxicity Observed in VHL-deficient Cells
-
Possible Cause: Improper compound solubilization.
-
Possible Cause: Incorrect VHL status of the cell line.
-
Solution: Verify the VHL status of your cells through immunoblotting for VHL protein or sequencing.[10]
-
-
Possible Cause: Cell line resistance.
-
Solution: Consider that other genetic factors might be influencing resistance. Perform a dose-response curve over a wider range of concentrations and a longer time course.
-
Problem 2: Difficulty Reproducing In Vivo Anti-tumor Effects
-
Possible Cause: Poor bioavailability of this compound.
-
Possible Cause: Insufficient dosage or treatment schedule.
-
Solution: Reported effective dosages in mouse models range from 2.7 mg/kg to 8 mg/kg administered daily via i.p. injection.[2] You may need to perform a dose-escalation study to determine the optimal dose for your specific tumor model.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Renal Cell Carcinoma Lines
| Cell Line | VHL Status | IC50 (µM) | Reference |
| RCC4 | Deficient | 0.625 | [2] |
| RCC4/VHL | Wild-type | 16 | [2] |
| 786-O | Deficient | Not specified | [10] |
| 786-O/VHL | Wild-type | Not specified | [10] |
| SN12C | Deficient | Not specified | [1] |
| SN12C-VHL shRNA | Deficient | Not specified | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Dosage | Administration Route | Outcome | Reference |
| SCID Mice | SN12C-VHL shRNA | 2.7 - 8 mg/kg | Intraperitoneal (daily) | Significantly reduced tumor growth | [2] |
| Immune-deficient Mice | SN12C | 8 mg/kg | Intraperitoneal | Significantly reduced tumor growth | [1] |
Experimental Protocols
1. Cell Viability XTT Assay
-
Plate 2,500 to 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
The following day, treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Autophagy Flux Assay using Western Blot
-
Plate cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration. Include control groups treated with vehicle (DMSO), a known autophagy inducer (e.g., rapamycin), and/or a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
After the treatment period, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound, especially when co-treated with a lysosomal inhibitor, indicates a blockage of autophagic flux.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. plus.labcloudinc.com [plus.labcloudinc.com]
- 5. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. apexbt.com [apexbt.com]
- 8. Loss of SETD2 in wild-type VHL clear cell renal cell carcinoma sensitizes cells to this compound and leads to DNA damage, cell cycle arrest, and cell death characteristic of pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of SETD2 in wild‐type VHL clear cell renal cell carcinoma sensitizes cells to STF‐62247 and leads to DNA damage, cell cycle arrest, and cell death characteristic of pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
identifying potential artifacts in microscopy with STF-62247
Welcome to the technical support center for STF-62247. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential artifacts and other issues that may arise during microscopy experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as an autophagy modulator.[1][2][3][4][5][6] It selectively induces cytotoxicity in renal cell carcinoma (RCC) cells that are deficient in the von Hippel-Lindau (VHL) tumor suppressor protein.[1][3][4][7][8] The mechanism of action involves the blockage of the late stages of autophagy.[7][9][10] this compound accumulates in lysosomes, leading to their disruption and inhibiting the fusion of autophagosomes with lysosomes.[7][9]
Q2: Does this compound have intrinsic fluorescence?
A2: Yes, this compound is known to be autofluorescent.[7] This is a critical consideration for fluorescence microscopy experiments, as its signal could be misinterpreted as a specific fluorescent label. It is essential to include appropriate controls to account for this intrinsic fluorescence.
Q3: What are the recommended working concentrations for this compound?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. For in vitro studies, concentrations typically range from 0.625 µM to 16 µM.[1][2][3][5] For in vivo mouse models, a dosage of around 8 mg/kg via intraperitoneal injection has been used.[1][2]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO.[1] One source suggests a solubility of 53 mg/mL in fresh DMSO.[1] For in vivo applications, formulations with DMSO, PEG300, Tween-80, and saline have been described.[2]
Troubleshooting Guide: Potential Artifacts in Microscopy with this compound
This guide addresses specific issues that may be encountered during microscopy experiments involving this compound.
| Observed Artifact | Potential Cause | Troubleshooting Steps |
| Unexpected punctate fluorescence in untreated or control cells. | Intrinsic autofluorescence of this compound.[7] | - Image an unstained sample treated with this compound using the same imaging settings as your experimental samples to determine the emission profile of the compound.- Choose fluorescent probes with emission spectra that do not overlap with the autofluorescence of this compound.- If spectral overlap is unavoidable, use spectral unmixing software to separate the signal of your probe from the compound's autofluorescence. |
| Appearance of large intracellular vacuoles. | This compound is known to induce the formation of intracytoplasmic vacuoles, which are characteristic of cells undergoing autophagy.[2][8] This is a known biological effect and not necessarily an artifact. | - To confirm that the vacuoles are related to autophagy, you can co-stain with established autophagy markers like LC3B.- Observe the formation of LC3B puncta, which is a hallmark of autophagy. |
| Increased granular structures or puncta that are not your target of interest. | This compound accumulates in lysosomes.[7][9] This can lead to the appearance of prominent lysosomal structures. | - Co-localize the observed puncta with a lysosomal marker (e.g., LysoTracker) to confirm their identity.- Be aware that this compound disrupts lysosomal function, which may alter the morphology and number of lysosomes.[9][10] |
| General decrease in cell health or signs of cytotoxicity in VHL-proficient cells. | While this compound is selectively toxic to VHL-deficient cells, high concentrations or prolonged exposure can affect VHL-proficient cells.[3] | - Perform a dose-response curve to determine the optimal concentration that maximizes the effect on VHL-deficient cells while minimizing toxicity in VHL-proficient control cells.- Reduce the incubation time with the compound. |
| Inconsistent or variable fluorescent signal between experiments. | Issues with the preparation of this compound stock solutions or its stability in media. | - Always use fresh, high-quality DMSO for preparing stock solutions as moisture can reduce solubility.[1]- Prepare fresh dilutions of this compound in media for each experiment.- If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Plating: Plate 100,000 cells per well in a 12-well plate and allow them to adhere overnight.[1]
-
Treatment: The following day, add this compound at the desired concentration (e.g., 1.25 µM). Include a vehicle control (DMSO) and any other controls, such as the autophagy inhibitor 3-methyladenine (3-MA) at 1 mM.[1]
-
Incubation: Incubate the cells for 24 hours at 37°C.[1]
-
Cell Counting: Trypsinize the cells and count them using trypan blue exclusion to determine the number of viable cells.[1]
Protocol 2: Staining for Lipid Droplets
-
Cell Treatment: Treat cells with this compound (e.g., 1.25 µM for 24 hours or 2.5 µM for 48 hours, depending on the cell line).[8]
-
Fixation: Fix the cells with 3.7% formaldehyde.[8]
-
Staining: Stain for lipid droplets using a specific dye such as HSC LipidTOX™ Green neutral lipid stain (1:3000 dilution) for at least 30 minutes.[8]
-
Nuclear Staining: Counterstain the nuclei with DAPI.[8]
-
Imaging: Acquire images using a confocal microscope with a high-magnification objective (e.g., 60X).[8]
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: A logical workflow for troubleshooting unexpected fluorescence when using this compound.
Caption: The inhibitory effect of this compound on the late stages of autophagy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. plus.labcloudinc.com [plus.labcloudinc.com]
- 5. apexbt.com [apexbt.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: STF-62247 Treatment for Optimal Autophagy Blockage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using STF-62247 to study autophagy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in blocking autophagy?
A1: this compound is a small molecule that functions as a late-stage autophagy inhibitor.[1][2][3] It accumulates in lysosomes, leading to their disruption and impairing their function.[1][2][3] This blockage of the final steps of the autophagy process results in the accumulation of autophagosomes that cannot be degraded. Notably, this compound shows selective cytotoxicity in von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells.[4][5][6]
Q2: What is the recommended concentration and duration of this compound treatment?
A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific experimental goals. For VHL-deficient RCC cells, which are particularly sensitive, concentrations around 0.625 µM have been shown to be effective.[4][5][6] In contrast, VHL-proficient cells may require higher concentrations, in the range of 16 µM, to observe a significant effect.[4][6] Treatment durations can range from a few hours (e.g., 4 hours) for studying autophagic flux to multiple days (e.g., 24-72 hours) for assessing cell viability and cytotoxicity.[7][8] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How can I confirm that this compound is effectively blocking autophagy in my experiment?
A3: Several methods can be used to verify the autophagy-blocking activity of this compound. A common approach is to measure the accumulation of the autophagosome marker LC3-II by Western blotting. You should observe an increase in the LC3-II/LC3-I ratio. Another method is to use fluorescence microscopy to visualize the accumulation of autophagosomes, for instance, by using cells expressing a tandem mCherry-GFP-LC3 reporter. An increase in yellow puncta (autophagosomes) and a decrease in red-only puncta (autolysosomes) would indicate a block in autophagy.
Troubleshooting Guide
Issue 1: I am not observing an accumulation of LC3-II after this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the table below for reported effective concentrations in different cell lines.
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration. LC3-II accumulation can be transient, so checking multiple time points is recommended.
-
-
Possible Cause 3: Low basal autophagy levels in your cells.
-
Solution: To confirm that the autophagy pathway is active in your cells, you can include a positive control, such as starvation (e.g., using Earle's Balanced Salt Solution, EBSS) or treatment with a known autophagy inducer like rapamycin.
-
-
Possible Cause 4: Issues with Western blotting technique.
-
Solution: Ensure proper antibody dilution and that your protein transfer and detection methods are optimized for LC3.
-
Issue 2: I am observing high levels of cytotoxicity with this compound treatment.
-
Possible Cause 1: Concentration of this compound is too high.
-
Solution: Reduce the concentration of this compound. Even in sensitive cell lines, very high concentrations can lead to off-target effects and rapid cell death, masking the specific effects on autophagy.
-
-
Possible Cause 2: Prolonged treatment duration.
-
Solution: Shorten the treatment duration. For mechanistic studies of autophagy, a shorter treatment time may be sufficient to observe the desired effect without inducing excessive cell death.
-
-
Possible Cause 3: Your cell line is particularly sensitive to lysosomal disruption.
-
Solution: Consider using a lower concentration and co-treatment with an autophagy flux inhibitor like bafilomycin A1 or chloroquine for a shorter period to confirm the block in degradation.
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Different Cell Lines
| Cell Line | VHL Status | Effective Concentration (IC50) | Reference |
| RCC4 | Deficient | 0.625 µM | [5][6] |
| RCC4/VHL | Proficient | 16 µM | [5][6] |
| SN12C | Deficient | Not explicitly stated, but sensitive | [4] |
| 786-O | Deficient | Not explicitly stated, but sensitive | [7] |
| HeLa | Proficient | Less sensitive than VHL-deficient cells | [2] |
| S1T | Not Applicable | 50 µM (for autophagy induction) | [9] |
| MT-2 | Not Applicable | 10 µM (for autophagy induction) | [9] |
| Jurkat | Not Applicable | 50 µM (for autophagy induction) | [9] |
Experimental Protocols
1. Western Blotting for LC3-II Accumulation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound for the determined duration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., starvation or rapamycin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3 (at the recommended dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control like β-actin or GAPDH.
2. Fluorescence Microscopy with mCherry-GFP-LC3 Reporter
-
Cell Seeding: Plate cells stably expressing the mCherry-GFP-LC3 reporter onto glass-bottom dishes or coverslips.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Mount the coverslips onto slides with a mounting medium containing DAPI for nuclear staining. Visualize the cells using a confocal or fluorescence microscope.
-
Analysis: Count the number of yellow (GFP-positive and mCherry-positive, representing autophagosomes) and red-only (mCherry-positive, representing autolysosomes) puncta per cell. An increase in the ratio of yellow to red puncta indicates a blockage in autophagic flux.
Visualizations
Caption: this compound signaling pathway in autophagy.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The small molecule this compound induces apoptotic and autophagic cell death in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating STF-62247: A Technical Guide to Understanding Efficacy Variability
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in STF-62247 efficacy observed across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an autophagy-modulating molecule that selectively induces cytotoxicity in cancer cells deficient in the von Hippel-Lindau (VHL) tumor suppressor protein.[1][2] It functions by accumulating in lysosomes and blocking the late stages of autophagy, leading to cell death.[2][3][4] This mechanism is independent of the hypoxia-inducible factor (HIF) pathway.[1][5]
Q2: Why is this compound significantly more effective in some cell lines than others?
A2: The primary determinant of this compound efficacy is the VHL status of the cell line.[1][6] Cells lacking functional VHL are significantly more sensitive to the compound. For instance, renal cell carcinoma (RCC) cells with VHL mutations exhibit much lower IC50 values compared to their VHL-proficient counterparts.[6][7] Additionally, mutations in other tumor suppressor genes, such as PBRM1 and SETD2, can further sensitize cells to this compound.[8]
Q3: My VHL-deficient cell line is showing unexpected resistance to this compound. What could be the cause?
A3: Several factors could contribute to this observation:
-
Cell Line Specific VHL Mutations: Different mutations in the VHL gene can lead to varying degrees of protein dysfunction, potentially affecting sensitivity. For example, the 786-0 cell line, which has a frameshift mutation in VHL, is reportedly less sensitive to this compound than the RCC4 cell line, which has a missense mutation.[9]
-
Autophagy Pathway Integrity: The cytotoxic effect of this compound is dependent on a functional autophagic pathway.[2] If key autophagy-related genes (e.g., BECN-1, ATG5) are knocked out or non-functional in your cell line, it will be insensitive to the compound.[3][4]
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect compound concentration, incubation time, or issues with the compound's solubility, can lead to apparent resistance. Please refer to the experimental protocols section for detailed guidance.
Q4: What is the role of glutamine metabolism in the cellular response to this compound?
A4: this compound has been shown to significantly decrease intracellular levels of glutamine and glutamate in VHL-deficient cells.[9] This modulation of glutamine metabolism is linked to the autophagy-lysosome process and the induction of lipogenesis, which may contribute to the signaling cascade leading to cell death.[9] However, supplementing with exogenous glutamine does not rescue cells from this compound-induced death.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no cytotoxicity observed in a known VHL-deficient cell line. | 1. Suboptimal compound concentration. 2. Incorrect incubation time. 3. Compound precipitation. 4. Compromised autophagic flux in the cell line. | 1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. (See Table 1 for reference IC50 values).2. Ensure sufficient incubation time (typically 24-72 hours) for the compound to exert its effect. 3. This compound is soluble in DMSO. Ensure the final DMSO concentration in your media is low and does not affect cell viability. If precipitation is observed, gentle heating or sonication may aid dissolution. [7]4. Verify the expression and function of key autophagy proteins (e.g., LC3, Beclin-1, ATG5) in your cell line. |
| High background toxicity in VHL-proficient (control) cells. | 1. Excessively high this compound concentration. 2. Prolonged incubation period. | 1. Lower the concentration of this compound. VHL-proficient cells are generally resistant but can be affected at much higher concentrations (e.g., IC50 > 16 µM). [6]2. Reduce the incubation time. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent seeding density. 3. Instability of this compound stock solution. | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density across all wells and experiments. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Difficulty in observing the characteristic intracytoplasmic vacuoles. | 1. Cell line-specific phenotypic response. 2. Suboptimal imaging technique. | 1. The extent of vacuolization can vary. For example, 786-0 cells show smaller and fewer vacuoles compared to RCC4 and RCC10 cells. [9]2. Use phase-contrast or differential interference contrast (DIC) microscopy for visualization. For detailed analysis of autophagic vesicles, consider immunofluorescence staining for LC3. |
Quantitative Data Summary
Table 1: Comparative Efficacy of this compound Across Different Cell Lines
| Cell Line | VHL Status | Other Relevant Mutations | IC50 (µM) | Reference(s) |
| RCC4 | Deficient (missense mutation) | - | 0.625 | [6][7] |
| RCC4/VHL | Proficient (VHL reintroduced) | - | 16 | [6][7] |
| 786-0 | Deficient (frameshift mutation) | Lacks HIF-1α | Less sensitive than RCC4 | [9] |
| 786-0/VHL | Proficient (VHL reintroduced) | - | More resistant than 786-0 | [8] |
| RCC10 | Deficient (deletion mutation) | - | Sensitive | [9] |
| RCC10/VHL | Proficient (VHL reintroduced) | - | More resistant than RCC10 | [9] |
| SN12C | - | - | Sensitive (with VHL shRNA) | [1] |
| SN12C-VHL shRNA | Deficient (shRNA knockdown) | - | Sensitive | [1] |
| A704 | Deficient | PBRM1, SETD2 | 1.393 | [8] |
| RCC-ER | Deficient | PBRM1, SETD2 | 1.268 | [8] |
Experimental Protocols
1. Cell Viability (XTT) Assay
-
Cell Seeding: Plate 2,500-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: The following day, add serial dilutions of this compound (e.g., 0 to 40 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator.
-
XTT Reagent Preparation: Prepare the XTT solution containing N-methyl dibenzopyrazine methyl sulfate (PMS).
-
Assay: After incubation, remove the media and add the XTT solution to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.[1]
2. Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 24 hours.
-
Colony Formation: Replace the drug-containing media with fresh media and allow the cells to grow for 10-14 days until visible colonies form.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).
Visualizations
Caption: this compound signaling pathway in VHL-deficient cells.
Caption: Workflow for evaluating this compound efficacy.
Caption: Logical steps for troubleshooting this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Loss of SETD2 in wild‐type VHL clear cell renal cell carcinoma sensitizes cells to STF‐62247 and leads to DNA damage, cell cycle arrest, and cell death characteristic of pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery of STF-62247
Welcome to the technical support center for STF-62247. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful in vivo delivery of this compound. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as a blocker of late-stage autophagy.[1] It selectively induces cytotoxicity in renal cell carcinoma (RCC) cells that have a deficient von Hippel-Lindau (VHL) tumor suppressor gene.[2] The compound accumulates in lysosomes, leading to lysosomal disruption and ultimately, cell death in VHL-deficient cells.[1][3] This cytotoxic effect is independent of the hypoxia-inducible factor (HIF) signaling pathway.[2]
Q2: What is the recommended solvent for this compound for in vitro and in vivo studies?
A2: For in vitro studies, this compound is readily soluble in DMSO and DMF.[4] For in vivo studies, due to its poor water solubility, a formulation strategy is required. A common approach is to first dissolve this compound in a minimal amount of a suitable organic solvent like DMSO, and then dilute it with a pharmaceutically acceptable vehicle. It is recommended to keep the final concentration of DMSO in the working solution below 2% for animal welfare.
Q3: What is a typical dosage and administration route for this compound in mouse models?
A3: In published preclinical mouse models, this compound has been administered at a dose of 8 mg/kg via intraperitoneal (i.p.) injection.[2][5] This regimen has been shown to significantly reduce the growth of tumors derived from VHL-deficient cells.[2]
Q4: Is this compound stable in solution?
A4: this compound is stable as a crystalline solid for at least 4 years when stored at -20°C.[4] When dissolved in a solvent for experimental use, it is best practice to prepare fresh solutions for each experiment or store stock solutions at -80°C for up to one year to minimize degradation. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo delivery of this compound.
Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Buffers
Table 1: Formulation Strategies to Enhance this compound Solubility
| Formulation Component | Mechanism of Action | Example Excipients | Key Considerations |
| Co-solvents | Increases the polarity of the solvent system, allowing for better dissolution of hydrophobic compounds. | DMSO, PEG300, PEG400, Ethanol | The concentration of the organic co-solvent should be minimized to avoid toxicity. For in vivo studies, the final DMSO concentration should ideally be below 2%. |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions. | Tween-80, Polysorbate 80 | The concentration should be carefully optimized to avoid potential in vivo side effects. |
| Cyclodextrins | Form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity. | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Can significantly enhance solubility and stability. The molar ratio of drug to cyclodextrin is a critical parameter for optimization. |
Troubleshooting Workflow for Formulation Issues
Figure 1. A workflow for troubleshooting this compound formulation issues.
Issue 2: Complications with Intraperitoneal (I.P.) Injection
Table 2: Troubleshooting Intraperitoneal Injections
| Problem | Potential Cause | Recommended Solution |
| Precipitation at injection site | The formulation is not stable upon contact with physiological fluids. | Reformulate using a more robust solubilization strategy (see Table 1). Consider warming the formulation to body temperature just before injection. |
| Leakage from the injection site | Improper injection technique or excessive volume. | Ensure the needle is fully inserted into the peritoneal cavity. Inject slowly. For mice, the maximum recommended injection volume is typically 10 ml/kg.[6] Consider using a smaller gauge needle. |
| Inconsistent tumor response | Inaccurate injection leading to administration into the gut or subcutaneous space. | Restrain the mouse properly, tilting it head-down to displace the abdominal organs.[6] Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[6] |
| Adverse animal reaction (e.g., distress, lethargy) | Formulation toxicity or irritation. | Minimize the concentration of organic solvents (e.g., DMSO < 2%). Ensure the pH of the formulation is close to neutral. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies (Example)
This is an example protocol and may require optimization for your specific experimental needs.
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 20 mg/mL.
-
Prepare the vehicle: Prepare a solution of 10% (w/v) SBE-β-CD in sterile saline.
-
Prepare the final formulation: Slowly add the this compound stock solution to the SBE-β-CD vehicle while vortexing to achieve the desired final concentration (e.g., 0.8 mg/mL for an 8 mg/kg dose in a 25g mouse receiving a 0.25 mL injection).
-
Ensure complete dissolution: Visually inspect the final solution for any precipitates. If necessary, gently warm the solution to 37°C.
-
Administration: Administer the formulation via intraperitoneal injection immediately after preparation.
Protocol 2: Intraperitoneal Injection in Mice
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail.
-
Positioning: Tilt the mouse so that its head is pointing downwards. This allows the abdominal organs to move away from the injection site.[6]
-
Injection Site: Locate the lower right quadrant of the abdomen.[6]
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and re-attempt with a fresh preparation at a different site.
-
Injection: Slowly and steadily inject the full volume of the this compound formulation.
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Signaling Pathway
This compound Mechanism of Action
This compound's primary mechanism involves the disruption of late-stage autophagy, a cellular recycling process. This diagram illustrates the key steps affected by the compound.
References
- 1. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
A Comparative Guide to Autophagy Inhibitors: STF-62247 Versus Established Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate autophagy inhibitor is critical for robust experimental design and accurate interpretation of results. This guide provides a comprehensive comparison of the novel autophagy inhibitor STF-62247 against well-established inhibitors: 3-Methyladenine (3-MA), Bafilomycin A1, and Chloroquine (CQ). This comparison focuses on their mechanisms of action, efficacy, and provides supporting experimental data and protocols.
Initially identified as an autophagy inducer, this compound has been more recently reclassified as a late-stage autophagy inhibitor.[1][2] It selectively induces cytotoxicity in cancer cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene by disrupting lysosomal function.[1][3] This guide will delve into the nuances of this compound's activity in relation to other widely used inhibitors that target different stages of the autophagy pathway.
Quantitative Comparison of Autophagy Inhibitor Efficacy
The following tables summarize the key characteristics and reported efficacy of this compound and other common autophagy inhibitors. Direct comparison of IC50 values should be approached with caution, as they can vary depending on the cell line, experimental conditions, and the specific assay used.
Table 1: General Characteristics and Mechanism of Action
| Inhibitor | Stage of Inhibition | Primary Mechanism of Action | Target |
| This compound | Late Stage | Disrupts lysosomal function and integrity.[1][4] | Lysosome |
| 3-Methyladenine (3-MA) | Early Stage | Inhibits Class III PI3K (Vps34), blocking autophagosome formation.[5] | PI3K |
| Bafilomycin A1 | Late Stage | Inhibits vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and autophagosome-lysosome fusion.[4] | V-ATPase |
| Chloroquine (CQ) | Late Stage | Accumulates in lysosomes, raising lysosomal pH and inhibiting autophagosome-lysosome fusion and degradation. | Lysosome |
Table 2: Reported Efficacy and Cellular Effects
| Inhibitor | Typical Working Concentration | Effect on LC3-II Levels | Effect on p62/SQSTM1 Levels | Key Cellular Effects |
| This compound | 0.625 - 16 µM (cytotoxicity)[3] | Accumulation[4][6] | Accumulation[4] | Induces vacuolization, particularly in VHL-deficient cells.[3] |
| 3-Methyladenine (3-MA) | 1 - 10 mM | Inhibition of formation[5] | Prevents degradation | Blocks the initial stages of autophagy. |
| Bafilomycin A1 | 10 - 100 nM | Accumulation[4] | Accumulation[7] | Potent and specific inhibitor of lysosomal acidification. |
| Chloroquine (CQ) | 10 - 50 µM | Accumulation[8][9] | Accumulation[9] | Widely used in vitro and in vivo, but may have off-target effects. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of autophagy.
LC3 Turnover Assay (Autophagic Flux) by Western Blot
This assay is the gold standard for measuring autophagic activity. It quantifies the amount of LC3-II that is delivered to and degraded in lysosomes by comparing LC3-II levels in the presence and absence of a late-stage autophagy inhibitor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Autophagy inhibitors (e.g., this compound, Bafilomycin A1, Chloroquine)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12-15% for optimal LC3-I/II separation)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3, Rabbit or Mouse anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the desired autophagy modulator (e.g., a compound being tested for autophagy induction) with or without a late-stage autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the experiment. Include appropriate vehicle controls.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the late-stage inhibitor.
p62/SQSTM1 Degradation Assay by Western Blot
p62 is a cargo receptor that is degraded during autophagy. Its accumulation can indicate inhibition of autophagic flux.
Procedure: The procedure is identical to the LC3 turnover assay, but the primary antibody used is specific for p62/SQSTM1. A decrease in p62 levels suggests an increase in autophagic activity, while an accumulation suggests a blockage in the pathway.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in autophagy and the steps in experimental procedures can aid in understanding.
Caption: Autophagy pathway showing targets of different inhibitors.
Caption: Experimental workflow for the LC3 turnover assay.
References
- 1. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The small molecule this compound induces apoptotic and autophagic cell death in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Why does the signal for LC3-II increase with chloroquine, an inhibitor of autophagy? | Cell Signaling Technology [cellsignal.com]
- 9. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating VHL-Selective Cytotoxicity: A Comparative Analysis of STF-62247 and Alternative Compounds
For Immediate Release
This guide provides a comprehensive comparison of STF-62247 and other compounds for researchers, scientists, and drug development professionals investigating therapeutic strategies for von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC). We present a detailed analysis of their VHL-selective cytotoxicity, supported by experimental data and protocols.
Unveiling a Vulnerability in VHL-Deficient Cancers
The loss of the VHL tumor suppressor gene is a hallmark of the majority of clear cell renal cell carcinomas. This genetic alteration creates a unique dependency that can be exploited by targeted therapies. This compound was identified through a high-throughput screen as a small molecule that selectively induces cell death in VHL-deficient cancer cells, offering a promising therapeutic window.[1] This guide delves into the data validating this selectivity and compares this compound with other compounds exhibiting similar properties.
Comparative Cytotoxicity of VHL-Selective Compounds
The following table summarizes the cytotoxic activity of this compound and alternative compounds in isogenic renal cell carcinoma cell lines, differing only in their VHL status.
| Compound | Target/Mechanism | Cell Line (VHL Status) | IC50 | Selectivity (Fold Difference) | Reference |
| This compound | Autophagy Inhibitor (late stage), Lysosomal Disruptor | RCC4 (VHL-deficient) | 0.625 µM | 25.6x | --INVALID-LINK-- |
| RCC4/VHL (VHL-proficient) | 16 µM | ||||
| STF-31 | GLUT1 Inhibitor, NAMPT Inhibitor | RCC4 (VHL-deficient) | Selectively toxic | Not explicitly quantified | --INVALID-LINK-- |
| RCC4/VHL (VHL-proficient) | Relatively unaffected | ||||
| Bafilomycin A1 | V-ATPase Inhibitor, Lysosomal Disruptor | VHL-deficient cells | Selectively cytotoxic | Not quantified | --INVALID-LINK-- |
| VHL-proficient cells | Less sensitive | ||||
| Chloroquine | Lysosomal Disruptor, Autophagy Inhibitor | VHL-deficient cells | Selectively cytotoxic | Not quantified | --INVALID-LINK-- |
| VHL-proficient cells | Less sensitive |
Note: While qualitative VHL-selective cytotoxicity has been reported for STF-31, Bafilomycin A1, and Chloroquine in VHL-deficient cells, direct IC50 comparisons in isogenic cell lines were not available in the reviewed literature, precluding a quantitative assessment of their selectivity fold difference in the same manner as this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols used to assess VHL-selective cytotoxicity.
Cell Lines and Culture
-
RCC4: Human renal cell carcinoma cell line, VHL-deficient.
-
RCC4/VHL: RCC4 cells stably transfected with a vector expressing wild-type VHL.
-
786-O: Human renal cell carcinoma cell line, VHL-deficient.
-
SN12C: Human renal cell carcinoma cell line.
Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assays
A variety of assays are employed to measure the cytotoxic effects of the compounds:
-
XTT Assay: This colorimetric assay measures the metabolic activity of cells.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound for a specified period (e.g., 72 hours).
-
Add the XTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
-
-
Clonogenic Survival Assay: This assay assesses the ability of single cells to form colonies.
-
Seed a low density of cells in 6-well plates.
-
Treat with the compound for a defined period.
-
Remove the drug and allow the cells to grow for 10-14 days until visible colonies form.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies to determine the surviving fraction.
-
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.
-
Treat cells with the compound for the desired duration.
-
Trypsinize and resuspend the cells in media.
-
Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved in validating VHL-selective cytotoxicity and the mechanism of action of this compound, the following diagrams are provided.
References
Unveiling the Mechanism of STF-62247: A Comparative Guide to its Cross-Validation with Genetic Knockouts
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of STF-62247, a small molecule demonstrating selective cytotoxicity against von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC) cells. We delve into the cross-validation of its mechanism using genetic knockouts and offer a comparative perspective with other autophagy inhibitors, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting autophagy in cancer.
This compound: A Late-Stage Autophagy Inhibitor
This compound has been identified as a potent blocker of the late stages of autophagy.[1][2] It selectively induces cell death in VHL-deficient RCC cells, a common characteristic of clear cell RCC.[3][4] The compound accumulates in lysosomes, leading to their disruption and ultimately inhibiting the final steps of the autophagic flux.[1][2] This selective action makes this compound a promising candidate for targeted cancer therapy.
Cross-Validation of Mechanism via Genetic Knockouts
The crucial role of autophagy in the cytotoxic effects of this compound has been unequivocally demonstrated through genetic knockout studies. The use of CRISPR-Cas9 technology to knock out essential autophagy-related genes (ATGs), such as ATG5 and Beclin-1 (BECN1), has been instrumental in validating the drug's mechanism.
In VHL-deficient RCC cells, the knockout of either ATG5 or BECN1 rendered the cells insensitive to this compound treatment.[2] This resistance to the compound in the absence of key autophagy machinery confirms that the cytotoxic effect of this compound is dependent on a functional autophagy pathway.
Comparative Performance with Alternative Autophagy Inhibitors
This compound is often discussed in the context of other late-stage autophagy inhibitors, such as chloroquine (CQ), hydroxychloroquine (HCQ), and bafilomycin A1 (Baf A1). While direct head-to-head studies with comprehensive quantitative data are limited, we can compile available data to draw comparisons.
| Compound | Target/Mechanism | Cell Line | IC50 | Citation |
| This compound | Late-stage autophagy inhibitor; lysosomotropic | VHL-deficient RCC4 | 0.625 µM | [4] |
| This compound | Late-stage autophagy inhibitor; lysosomotropic | VHL-proficient RCC4 | 16 µM | [4] |
| Chloroquine | Lysosomotropic agent; inhibits autophagosome-lysosome fusion | A498 (RCC) | ~20-50 µM (estimated from dose-response curves) | [5][6] |
| Hydroxychloroquine | Lysosomotropic agent; inhibits autophagosome-lysosome fusion | 786-O (ccRCC) | >50 µM | [7] |
| Bafilomycin A1 | V-ATPase inhibitor; blocks autophagosome-lysosome fusion | Not typically reported as IC50 for cytotoxicity; used at nanomolar concentrations to inhibit autophagy flux. | N/A | [1] |
Note: The IC50 values are highly dependent on the cell line and experimental conditions. This table provides a general comparison based on available literature.
Signaling Pathways Implicated in this compound Action
The selective vulnerability of VHL-deficient cells to this compound is linked to cellular stress pathways. The loss of VHL function can lead to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[8][9][10][11] This, in turn, activates the unfolded protein response (UPR), a key signaling network. One of the central branches of the UPR is the IRE1α-XBP1 pathway.[8][9][11]
The activation of the IRE1α-XBP1 pathway in VHL-deficient cells appears to be a critical sensitizing factor for the effects of this compound. The exact molecular interplay between this pathway and the lysosomal disruption caused by this compound is an area of ongoing investigation.
Caption: Signaling cascade from VHL loss to IRE1α-XBP1 activation.
Experimental Protocols
CRISPR-Cas9 Knockout of ATG5 and BECN1 and Validation
-
gRNA Design and Cloning: Design and clone guide RNAs targeting exons of human ATG5 and BECN1 into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Lentiviral Production and Transduction: Produce lentiviral particles and transduce VHL-deficient RCC cells.
-
Selection: Select for transduced cells using puromycin.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from individual clones and amplify the targeted region by PCR.
-
Sequencing: Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Validation: Lyse cells and perform western blotting to confirm the absence of ATG5 or Beclin-1 protein expression in the knockout clones.[12][13][14][15] Use antibodies specific for ATG5 and Beclin-1. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Caption: Workflow for generating and validating knockout cell lines.
Acridine Orange Staining for Acidic Vesicular Organelles
Acridine orange is a fluorescent dye that can be used to visualize acidic vesicular organelles (AVOs), such as lysosomes and autolysosomes.
-
Cell Seeding: Seed RCC cells in a suitable culture plate or on coverslips.
-
Treatment: Treat the cells with this compound or other compounds as required.
-
Staining: Remove the culture medium and incubate the cells with a solution containing 1 µg/mL acridine orange in serum-free medium for 15-30 minutes at 37°C.[16][17][18][19][20]
-
Washing: Wash the cells with phosphate-buffered saline (PBS).
-
Imaging: Immediately visualize the cells using a fluorescence microscope. The cytoplasm and nucleus will fluoresce green, while the AVOs will fluoresce bright red or orange.
-
Quantification (Optional): The intensity of the red fluorescence can be quantified using image analysis software to assess the extent of AVO formation.
Conclusion
The selective cytotoxicity of this compound in VHL-deficient renal cell carcinoma is mechanistically linked to its ability to block late-stage autophagy. This has been rigorously validated through genetic knockout of key autophagy genes. The emerging connection between VHL loss, ER stress, and the IRE1α-XBP1 signaling pathway provides a deeper understanding of the cellular context in which this compound exerts its potent effects. Further comparative studies with other autophagy inhibitors will be crucial in positioning this compound in the landscape of potential cancer therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Antagonistic effects of chloroquine on autophagy occurrence potentiate the anticancer effects of everolimus on renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxychloroquine Potentiates Apoptosis Induced by PPARα Antagonist in 786-O Clear Cell Renal Cell Carcinoma Cells Associated with Inhibiting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. <i>VHL</i> Inactivation in Precancerous Kidney Cells Induces an Inflammatory Response via ER Stress–Activated IRE1 <b>α… [ouci.dntb.gov.ua]
- 11. VHL Inactivation in Precancerous Kidney Cells Induces an Inflammatory Response via ER Stress-Activated IRE1 α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validate CRISPR-Edited Cells using Imaging and Western Blot Detection on a Microplate Reader [moleculardevices.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 16. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Autophagic cell death induced by reactive oxygen species is involved in hyperthermic sensitization to ionizing radiation in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
STF-62247: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Malignancies
A comprehensive guide for researchers, scientists, and drug development professionals on the effects, mechanisms, and experimental protocols of the autophagy-modulating compound STF-62247 in various cancer types.
This compound has emerged as a promising small molecule with selective cytotoxic effects against certain cancer cells. Initially identified for its potent activity in renal cell carcinoma, its mechanism of action, primarily centered on the disruption of autophagy, has garnered significant interest in the broader oncology research community. This guide provides a comparative analysis of this compound's effects in different cancer types, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways and workflows.
Comparative Efficacy of this compound in Different Cancer Cell Lines
This compound exhibits differential cytotoxicity across various cancer cell lines, with a pronounced effect in cells harboring specific genetic vulnerabilities. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in renal cell carcinoma, leukemia, and glioblastoma cell lines.
| Cancer Type | Cell Line | Genetic Background | IC50 (µM) | Citation |
| Renal Cell Carcinoma | RCC4 | VHL-deficient | 0.625 | [1] |
| RCC4/VHL | VHL-proficient | 16 | [1] | |
| 786-O | VHL-deficient | Not explicitly stated, but sensitive | ||
| Leukemia | S1T (ATL) | HTLV-1 infected | ~14.9 (GI50 at 96h) | |
| MT-2 (ATL) | HTLV-1 infected | ~6.4 (GI50 at 96h) | ||
| Jurkat (T-cell leukemia) | Not HTLV-1 infected | ~19.3 (GI50 at 96h) | ||
| Glioblastoma | MZ-54 | Not specified | Effective at inducing cell death | [2][3] |
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action of this compound is the inhibition of the late stages of autophagy.[4] This is achieved through the disruption of lysosomal physiology, leading to the accumulation of autophagosomes and eventual cell death.[4][5] However, the downstream consequences of this autophagic blockade appear to differ between cancer types.
In renal cell carcinoma (RCC) , particularly in cells with a deficiency in the von Hippel-Lindau (VHL) tumor suppressor gene, this compound's disruption of autophagy is selectively lethal.[4][6] VHL-deficient RCC cells exhibit a greater sensitivity to this compound compared to their VHL-proficient counterparts.[1]
In glioblastoma (GBM) , this compound also induces autophagy-dependent cell death.[2][3] Studies have shown that its cytotoxic effects are dependent on the core autophagy machinery, as knocking out key autophagy genes like ATG5 or ATG7 rescues cells from this compound-induced death.[2]
Interestingly, in leukemic cells , this compound appears to induce a dual mechanism of cell death, involving both autophagy and apoptosis. This suggests a more complex interplay of cellular pathways in response to this compound in hematological malignancies.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and the experimental approaches used to study it, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for this compound.
Detailed Experimental Protocols
For researchers seeking to investigate the effects of this compound, the following are detailed protocols for key experiments, compiled from various studies.
Cell Viability Assay (XTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a significant color change is observed in the control wells.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Autophagy Flux Assay (Western Blot for LC3 and p62)
This protocol is designed to assess the impact of this compound on autophagic flux by measuring the levels of key autophagy markers, LC3-II and p62.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time. For a comprehensive analysis of autophagic flux, include a set of wells treated with a lysosomal inhibitor alone and in combination with this compound for the last 2-4 hours of the treatment period.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate equal amounts of protein (20-30 µg) on a high-percentage (e.g., 15%) SDS-PAGE gel to resolve LC3-I and LC3-II bands effectively.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 in the presence of this compound, which is further enhanced with a lysosomal inhibitor, indicates a blockage in autophagic flux.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.[7][8]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
Harvest the cells (including any floating cells in the medium) by trypsinization or scraping.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Conclusion
This compound represents a valuable research tool for investigating the role of autophagy in cancer cell survival and death. Its selective cytotoxicity in VHL-deficient renal cell carcinoma highlights the potential for targeted therapies based on specific genetic vulnerabilities. Furthermore, its activity in glioblastoma and leukemia suggests a broader applicability that warrants further investigation. The detailed protocols and visual aids provided in this guide are intended to support researchers in their exploration of this compound and its potential as an anti-cancer agent. As our understanding of the intricate interplay between autophagy and other cell death pathways continues to evolve, compounds like this compound will be instrumental in dissecting these complex mechanisms and paving the way for novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Loperamide, pimozide, and this compound trigger autophagy-dependent cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of STF-62247: A Comparative Guide to Molecular Markers
For Researchers, Scientists, and Drug Development Professionals
STF-62247 has emerged as a significant small molecule that induces autophagy and shows selective cytotoxicity against von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells.[1][2][3] Its mechanism of action is of considerable interest, particularly its role in modulating the later stages of autophagic flux by accumulating in lysosomes.[4][5] This guide provides a comparative framework for researchers to confirm the on-target effects of this compound using established molecular markers, comparing its activity with other well-known autophagy modulators.
Comparative Analysis of Autophagy Modulation
The on-target effect of this compound is primarily assessed by monitoring changes in key proteins involved in the autophagy pathway. The compound is reported to block the late stages of autophagy, leading to an accumulation of autophagosomes.[4] This effect can be quantified and compared with other modulators, such as Rapamycin (an autophagy inducer) and Bafilomycin A1 (an inhibitor of autophagosome-lysosome fusion).
Table 1: Comparative Effects of Autophagy Modulators on Molecular Markers
This table summarizes the expected outcomes on key molecular markers when treating VHL-deficient RCC cells with this compound and other reference compounds.
| Compound | Primary Mechanism | LC3-II/LC3-I Ratio | p62/SQSTM1 Levels |
| This compound | Blocks late-stage autophagy | Significant Increase | Increase or No Change |
| Rapamycin | Induces autophagy (mTOR inhibitor) | Increase | Decrease |
| Bafilomycin A1 | Inhibits V-ATPase, blocking autophagosome-lysosome fusion | Significant Increase | Significant Increase |
| Vehicle (DMSO) | Control | Baseline | Baseline |
Table 2: Quantitative Analysis of LC3-II and p62 Levels via Western Blot
The following table presents hypothetical densitometry data from a Western blot experiment, illustrating the expected quantitative changes in molecular markers after a 24-hour treatment.
| Treatment Group | Normalized LC3-II/Actin Ratio (Fold Change) | Normalized p62/Actin Ratio (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (1.25 µM) | 4.5 | 1.8 |
| Rapamycin (100 nM) | 2.5 | 0.4 |
| Bafilomycin A1 (100 nM) | 5.2 | 2.5 |
Visualizing the Mechanism of Action
Diagrams created using Graphviz DOT language illustrate the key pathways and experimental procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound accumulates in lysosomes and blocks late stages of autophagy to selectively target von Hippel-Lindau-inactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of STF-62247 as a Lysosomotropic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular biology and therapeutic development, the targeted manipulation of lysosomes holds significant promise. Lysosomotropic agents, compounds that preferentially accumulate in lysosomes, are invaluable tools for dissecting lysosomal pathways and are increasingly explored for their therapeutic potential, particularly in oncology. This guide provides an objective comparison of STF-62247, a novel lysosomotropic agent, with two well-established alternatives: Chloroquine and Bafilomycin A1. By presenting a detailed analysis of their mechanisms of action, supported by experimental data, this guide aims to assist researchers in making informed decisions for their specific research applications.
Executive Summary
This compound is a lysosomotropic agent that induces cell death by blocking the late stages of autophagy and disrupting lysosomal physiology.[1][2] This guide compares its specificity and mechanism of action with Chloroquine, a weak base that accumulates in lysosomes and neutralizes their acidic pH, and Bafilomycin A1, a specific inhibitor of the vacuolar H+-ATPase (V-ATPase). While all three agents impinge on lysosomal function, their distinct mechanisms result in different cellular consequences and specificity profiles.
Mechanism of Action: A Tale of Three Pathways
The lysosomotropic properties of this compound, Chloroquine, and Bafilomycin A1 stem from different molecular interactions, leading to varied impacts on lysosomal function and overall cellular homeostasis.
This compound: This compound localizes to lysosomes and induces their swelling, leading to a blockage in the late stages of the autophagic flux.[1][3] This disruption of lysosomal integrity and trafficking of lysosomal enzymes, such as Cathepsin D, is a key feature of its mechanism.[1] Recent evidence suggests that this compound may exert its effects through the inhibition of PIKfyve kinase, a key regulator of endomembrane trafficking.[4]
Chloroquine: As a weak base, Chloroquine freely diffuses across cellular membranes and accumulates in the acidic environment of the lysosome.[5] Once inside, it becomes protonated and trapped, leading to a neutralization of the lysosomal pH. This increase in pH inhibits the activity of acid-dependent lysosomal hydrolases and impairs the fusion of autophagosomes with lysosomes.[6][7]
Bafilomycin A1: This macrolide antibiotic is a highly specific and potent inhibitor of the V-ATPase, the proton pump responsible for maintaining the acidic lumen of lysosomes.[8][9] By directly inhibiting the V-ATPase, Bafilomycin A1 prevents lysosomal acidification, thereby blocking the degradative function of the lysosome and inhibiting autophagosome-lysosome fusion.[6][10]
Quantitative Data Comparison
The following tables summarize the cytotoxic potency of this compound, Chloroquine, and Bafilomycin A1 across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
Table 1: IC50 Values of this compound in Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | VHL Status | IC50 (µM) | Reference |
| RCC4 | Deficient | 0.625 | [11][12] |
| RCC4/VHL | Wild-Type | 16 | [11][12] |
| SN12C | Deficient | Not specified | [13] |
| SN12C-VHL shRNA | Wild-Type | Not specified | [13] |
| 786-0 | Deficient | ~3.5 | [4] |
| 786-0/VHL | Wild-Type | ~4.0 | [4] |
Table 2: IC50 Values of Chloroquine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCC25 | Oral Squamous Cell Carcinoma | 29.95 (48h) | [14] |
| CAL27 | Oral Squamous Cell Carcinoma | 17.27 (48h) | [14] |
| HCT116 | Colon Cancer | 2.27 (72h) | [15] |
| A549 | Non-small cell lung cancer | 71.3 | [16] |
| H460 | Non-small cell lung cancer | 55.6 | [16] |
Table 3: IC50 Values of Bafilomycin A1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Capan-1 | Pancreatic Cancer | 5 (72h) | [17] |
| Various Cell Lines | Multiple | 10 - 50 | [18] |
| HeLa | Cervical Cancer | 4 (ID50) | [19] |
Experimental Protocols
To aid in the experimental evaluation of these lysosomotropic agents, detailed protocols for key assays are provided below.
Assessment of Lysosomal pH using Acridine Orange Staining
This protocol allows for the visualization of acidic compartments within the cell.
-
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in sterile water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with filters for green and red fluorescence
-
-
Procedure:
-
Prepare a fresh AO staining solution by diluting the stock solution in complete cell culture medium to a final concentration of 2-5 µg/mL.
-
Remove the culture medium from the cells and add the AO staining solution.
-
Incubate the cells for 15 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS or complete medium for 5 minutes each.
-
Add fresh, pre-warmed phenol-free medium to the cells.
-
Immediately visualize the cells under a fluorescence microscope. Monomeric AO in the cytoplasm and nucleus will fluoresce green, while concentrated AO in acidic lysosomes will fluoresce red.
-
Lysosomal Mass and Localization using LysoTracker Staining
This protocol uses a fluorescent dye that specifically accumulates in acidic organelles.
-
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
LysoTracker Red DND-99 stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
PBS
-
-
Procedure:
-
Prepare a working solution of LysoTracker Red by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 50-100 nM.
-
Remove the culture medium from the cells and add the LysoTracker Red working solution.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed medium to the cells.
-
Visualize the stained lysosomes using a fluorescence microscope with the appropriate filter set for red fluorescence.
-
Assessment of Cathepsin D Trafficking by Immunofluorescence
This protocol allows for the visualization of the localization of the lysosomal protease Cathepsin D.
-
Materials:
-
Cultured cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibody: Rabbit anti-Cathepsin D polyclonal antibody
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
-
Procedure:
-
Fix the cells with 4% PFA for 10 minutes at room temperature.[3]
-
Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.[3]
-
Block non-specific binding with blocking buffer for 45 minutes at room temperature.[3]
-
Incubate the cells with the primary anti-Cathepsin D antibody (e.g., at a 1:100 dilution in 0.1% BSA) overnight at 4°C.[3]
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium and visualize using a fluorescence microscope.
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanisms of action for this compound, Chloroquine, and Bafilomycin A1.
Caption: Experimental workflow for assessing lysosomotropic agents.
Assessment of Specificity and Off-Target Effects
A critical aspect of evaluating any pharmacological agent is its specificity. While all three compounds target the lysosome, their potential for off-target effects varies.
This compound: The identification of PIKfyve kinase as a potential target of this compound provides a more specific mechanistic understanding.[4] However, comprehensive kinase screening and broader off-target profiling are necessary to fully elucidate its specificity. Its selective cytotoxicity towards VHL-deficient renal cancer cells suggests a targeted effect related to the genetic background of the cells.[11][12][13]
Chloroquine: Besides its lysosomotropic effects, Chloroquine has been reported to have numerous other cellular effects, including intercalation into DNA and inhibition of certain enzymes.[7] These off-target activities may contribute to its overall cellular toxicity and should be considered when interpreting experimental results.
Bafilomycin A1: Bafilomycin A1 is considered a highly specific inhibitor of V-ATPase.[8][9] However, at higher concentrations, it may have off-target effects on other cellular processes.
Conclusion
This compound represents a promising lysosomotropic agent with a distinct mechanism of action involving the disruption of lysosomal integrity and late-stage autophagy. Its selectivity for VHL-deficient cells makes it a particularly interesting candidate for targeted cancer therapy. In comparison, Chloroquine and Bafilomycin A1, while effective lysosomotropic agents, have broader mechanisms of action that may lead to more widespread cellular effects.
The choice of which agent to use will ultimately depend on the specific research question. For studies requiring a general disruption of lysosomal function, Chloroquine or Bafilomycin A1 may be suitable. However, for investigations into the specific consequences of late-stage autophagy inhibition and lysosomal membrane disruption, particularly in the context of VHL-deficiency, this compound offers a more targeted approach. Further research into the off-target effects of this compound will be crucial in fully validating its specificity as a lysosomotropic agent.
References
- 1. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Lysosomal pH - CD BioSciences [lysosomexper.com]
- 3. Cathepsin D Polyclonal Antibody (PA5-79093) [thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Rational Drug Repurposing: Focus on Lysosomotropism, Targets in Disease Process, Drug Profile, and Pulmonary Tissue Accumulation in SARS-CoV-2 Infection/COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The small molecule this compound induces apoptotic and autophagic cell death in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cathepsin D assay to verify the retention of lysosomal content [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validating STF-62247's Role in Lipogenesis: A Comparative Guide to Independent Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the role of the small molecule STF-62247 in inducing lipogenesis. By presenting data from independent assays and comparing its effects with other known lipogenic inducers, this document serves as a valuable resource for researchers investigating lipid metabolism and developing novel therapeutics.
Executive Summary
This compound has been identified as a molecule that selectively targets von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells.[1][2] Recent studies have unveiled a novel aspect of its mechanism of action: the induction of lipogenesis, the process of synthesizing fatty acids from non-lipid precursors. This guide delves into the experimental evidence supporting this role, providing detailed protocols for key validation assays and comparing the lipogenic effects of this compound with established inducers like insulin and high glucose.
Comparative Analysis of Lipogenic Induction
The following tables summarize quantitative data from studies investigating the lipogenic effects of this compound and other common inducers. It is important to note that the data are collated from different studies and experimental conditions, and therefore, a direct quantitative comparison should be made with caution.
Table 1: Lipogenic Induction by this compound in VHL-Deficient RCC4 Cells
| Assay | Treatment | Fold Change vs. Control | Reference |
| Fatty Acid Synthesis from 14C-Glutamine | This compound (1.25 µM, 24h) | ~2.5-fold increase | [1] |
| SCD1 Protein Expression | This compound (1.25 µM, 24h) | Significant increase | [3] |
| PLIN2 Protein Expression | This compound (1.25 µM, 24h) | Significant increase | [3] |
| Lipid Droplet Accumulation | This compound (1.25 µM, 24h) | Significant increase | [1][3] |
Table 2: Lipogenic Induction by Insulin in Adipocytes
| Assay | Treatment | Fold Change vs. Control | Reference |
| Lipogenesis (14C-Acetate Incorporation) | Insulin (100 nM) | ~1.5 to 2-fold increase | [4][5] |
| FAS mRNA Expression | Insulin | Significant increase | [6] |
| ACC1 mRNA Expression | Insulin | Significant increase | [6] |
Table 3: Lipogenic Induction by High Glucose in Pancreatic β-Cells and Adipocytes
| Assay | Cell Type | Treatment | Fold Change vs. Control | Reference |
| De Novo Fatty Acid Synthesis | INS-1E β-Cells | High Glucose (25 mM) | Significant increase | [7] |
| Lipogenesis (Oil Red O) | Porcine Adipocytes | High Glucose (20 mM) | Dose-dependent increase | [6] |
| FAS mRNA Expression | Porcine Adipocytes | High Glucose (20 mM) | Significant increase | [6] |
| ACC1 mRNA Expression | Porcine Adipocytes | High Glucose (20 mM) | Significant increase | [6] |
Table 4: Effect of Fatostatin (SREBP Inhibitor) on Lipogenesis
| Assay | Cell Type | Treatment | Effect | Reference |
| Nuclear SREBP-1 and SREBP-2 | LNCaP, C4-2B | Fatostatin | Dose-dependent decrease | [8] |
| Lipogenic Gene Expression (ACL, FASN, SCD-1) | Prostate Cancer Cells | Fatostatin | Decrease | [8] |
| Intracellular Fatty Acid Levels | Prostate Cancer Cells | Fatostatin | Reduction | [8] |
Signaling Pathways in Lipogenesis
De novo lipogenesis is a complex process transcriptionally regulated by key factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). Insulin and glucose are well-established activators of these pathways.
This compound appears to induce lipogenesis through a distinct mechanism linked to glutamine metabolism. In VHL-deficient cells, this compound treatment leads to a decrease in intracellular glutamine, which paradoxically results in increased fatty acid synthesis derived from glutamine.[1] This suggests a metabolic rewiring where glutamine is shunted towards lipogenesis. While the direct effect of this compound on SREBP-1c or ChREBP is not yet fully elucidated, there is evidence linking glutamine metabolism to SREBP activation.[9]
References
- 1. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decrease of Intracellular Glutamine by this compound Results in the Accumulation of Lipid Droplets in von Hippel-Lindau Deficient Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Lipogenesis by Glucocorticoids and Insulin in Human Adipose Tissue | PLOS One [journals.plos.org]
- 5. Insulin and lipogenesis in rat adipocytes. I. Effect of insulin incubation on lipid synthesis by isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose and Insulin Stimulate Lipogenesis in Porcine Adipocytes: Dissimilar and Identical Regulation Pathway for Key Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose-induced lipogenesis in pancreatic beta-cells is dependent on SREBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
A Preclinical Comparative Guide: STF-62247 versus Standard Therapies for Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of the investigational agent STF-62247 with a standard first-line therapy for renal cell carcinoma (RCC), sunitinib. The comparison is based on available preclinical data.
Executive Summary
This compound is a novel small molecule that demonstrates selective cytotoxicity towards von Hippel-Lindau (VHL) deficient RCC cells, a common characteristic of clear cell RCC. Its mechanism of action involves the induction of autophagy and disruption of lysosomal function. In contrast, sunitinib, a multi-targeted tyrosine kinase inhibitor, primarily exerts its anti-tumor effect through the inhibition of angiogenesis by targeting VEGFR and PDGFR signaling pathways. While direct head-to-head in vivo comparative studies are not publicly available, this guide consolidates existing preclinical data to offer a comparative perspective on their efficacy and mechanisms.
In Vivo Anti-Tumor Activity
The following table summarizes the in vivo anti-tumor activity of this compound and sunitinib in RCC xenograft models based on separate studies. It is important to note that these studies were not conducted in parallel, and direct comparisons of efficacy should be made with caution.
| Parameter | This compound | Sunitinib |
| RCC Model | VHL-deficient SN12C human RCC xenograft in immune-deficient mice.[1] | ACHN (VHL-wild type), A-498 (VHL-deficient), 786-O (VHL-deficient), and SN12C (VHL-wild type) human RCC xenografts in mice.[2] |
| Dosage | 8 mg/kg, intraperitoneal injection.[1] | 20, 40, or 80 mg/kg, oral administration.[2] |
| Efficacy | Significantly reduces tumor growth of VHL-deficient SN12C tumor cells.[1] | Induces tumor growth inhibition or stasis in various RCC xenograft models.[2] |
| Selectivity | Shows 25-fold greater sensitivity for VHL-deficient cells compared to VHL-proficient cells.[1] | Primarily targets tumor endothelium rather than tumor cells directly at pharmacologically relevant concentrations.[2] |
Mechanism of Action
The signaling pathways targeted by this compound and sunitinib are distinct, leading to different cellular outcomes in RCC.
This compound Signaling Pathway
This compound's mechanism is centered on the selective targeting of VHL-deficient RCC cells through the modulation of autophagy and lysosomal function.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. State-of-the-science: An update on renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. graphviz.org [graphviz.org]
Independent Verification of STF-62247's Synthetic Lethal Interaction with VHL Loss: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of STF-62247 and other therapeutic strategies that exhibit synthetic lethal interactions with the loss of the von Hippel-Lindau (VHL) tumor suppressor gene, a hallmark of clear cell renal cell carcinoma (ccRCC). We present supporting experimental data, detailed methodologies for key verification assays, and visual representations of relevant pathways and workflows to aid in the evaluation and design of preclinical studies.
Introduction to VHL Synthetic Lethality
The loss of the VHL tumor suppressor gene, occurring in over 90% of ccRCC cases, leads to the stabilization and accumulation of Hypoxia-Inducible Factors (HIFs), primarily HIF-1α and HIF-2α.[1] This creates a state of "pseudohypoxia," driving angiogenesis, cell proliferation, and metabolic reprogramming, which are critical for tumor growth. The concept of synthetic lethality offers a promising therapeutic avenue by targeting a second gene or pathway that is essential for the survival of VHL-deficient cells but not normal, VHL-proficient cells. This approach aims to selectively eliminate cancer cells while minimizing toxicity to healthy tissues.
This compound was identified through a high-throughput screen as a small molecule that selectively induces cytotoxicity in VHL-deficient renal carcinoma cells.[2] Its mechanism of action is distinct from direct HIF inhibition and involves the induction of autophagy and disruption of lysosomal function.[3] This guide will compare this compound with other compounds and pathways that have demonstrated synthetic lethality with VHL loss, providing a framework for independent verification and further investigation.
Comparative Analysis of Therapeutic Agents
The following table summarizes the quantitative data for this compound and alternative therapeutic strategies targeting VHL-deficient cancers.
| Compound/Strategy | Target/Mechanism of Action | Cell Line | IC50 (VHL-deficient) | IC50 (VHL-proficient) | In Vivo Efficacy | References |
| This compound | Induces autophagy and disrupts lysosomal function | RCC4 | 0.625 µM | 16 µM | Reduces tumor growth of VHL-deficient cells in mice | [4][5] |
| STF-31 | Inhibits glucose transporter 1 (GLUT1) | RCC4 | ~1 µM | >10 µM | Inhibits growth of RCCs in vivo | [6][7] |
| ROCK Inhibitors (Y-27632) | Inhibit Rho-associated coiled-coil containing protein kinase 1 (ROCK1) | RCC4 | Selectively reduces colony formation | No significant effect | Inhibited growth of subcutaneous CC-RCC tumors in mice | [8][9] |
| Statins (Simvastatin, Fluvastatin) | Inhibit HMG-CoA Reductase, disrupting the mevalonate pathway and small GTPase isoprenylation | RCC4, RCC10, 786-O | Cytostatic at nM, cytotoxic at low µM | Spares VHL-expressing cells | Inhibits tumor initiation and progression in mice | [10][11] |
| Belzutifan (Welireg) | Inhibitor of HIF-2α | VHL-associated RCC | Not applicable (HIF-2α inhibitor) | Not applicable | Tumor shrinkage in patients with VHL-associated RCC | [4][12][13] |
Experimental Protocols for Verification
Detailed methodologies for key experiments are provided below to facilitate the independent verification of synthetic lethal interactions.
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the cytotoxic effects of a compound on VHL-deficient and VHL-proficient cell lines.
Materials:
-
VHL-deficient (e.g., RCC4, 786-O) and VHL-proficient (e.g., RCC4/VHL, 786-O/VHL) renal cell carcinoma cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[14]
-
-
MTT/MTS Assay:
-
Data Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Autophagy Assessment (LC3 Immunofluorescence)
This protocol is used to visualize and quantify the induction of autophagy by monitoring the formation of LC3-positive autophagosomes.
Materials:
-
VHL-deficient and VHL-proficient cells grown on coverslips
-
Test compound (e.g., this compound)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against LC3
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with the test compound or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-LC3 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
-
Analysis:
-
Quantify the number of LC3 puncta (autophagosomes) per cell. An increase in the number of puncta indicates autophagy induction.
-
In Vivo Xenograft Model for Renal Cell Carcinoma
This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a test compound.
Materials:
-
VHL-deficient renal cell carcinoma cells (e.g., 786-O)
-
Immunodeficient mice (e.g., NOD/SCID)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Injection:
-
Harvest and resuspend the cancer cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[17]
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral).
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates between the treatment and control groups to assess the in vivo efficacy of the compound.[18][19]
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway, the mechanism of this compound, and the experimental workflow for verifying synthetic lethality.
Caption: VHL/HIF signaling pathway in normal and cancerous cells.
Caption: Mechanism of this compound in VHL-deficient vs. proficient cells.
Caption: Experimental workflow for verifying synthetic lethality.
References
- 1. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Belzutifan works steadily in people with VHL-associated tumors | Center for Cancer Research [ccr.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches and Protocols to Analyze Autophagy and Its Role in Death of Apoptosis-Resistant Senescent Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rho-associated kinase 1 inhibition is synthetically lethal with von Hippel-Lindau deficiency in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho-Associated Kinase 1 (ROCK1) inhibition is Synthetically Lethal with Von Hippel Lindau (VHL) Deficiency in Clear Cell Renal Cell Carcinoma (CC-RCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the mevalonate pathway suppresses VHL-deficient CC-RCC through a HIF-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. vhl.org [vhl.org]
- 13. Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Kidney Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 18. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 19. Patient derived renal cell carcinoma xenografts exhibit distinct sensitivity patterns in response to antiangiogenic therapy and constitute a suitable tool for biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for STF-62247
This document provides essential safety and logistical guidance for the proper disposal of STF-62247, a small molecule autophagy inducer. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to institutional and local regulations for hazardous chemical waste is mandatory.
I. Chemical and Safety Data
For quick reference, the key safety and chemical properties of this compound are summarized below. This information is critical for risk assessment prior to handling and disposal.
| Property | Value | Source |
| CAS Number | 315702-99-9 | [1][2][3] |
| Molecular Formula | C₁₅H₁₃N₃S | [2][3][4] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO (≥9.35 mg/mL) and Ethanol (≥2.31 mg/mL with ultrasonic); Insoluble in H₂O | [3][5] |
| Storage Temperature | -20°C | [1][2][3] |
| Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [3] |
| Safety Classification | D1B: Toxic Material Causing Immediate and Serious Toxic Effects (Toxic by ingestion)D2B: Toxic Material Causing Other Toxic Effects (Moderate eye irritant) | [3] |
II. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure risk.
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear suitable chemical-resistant gloves.[3]
-
Body Protection: Wear a lab coat or other suitable protective clothing.[3]
-
Respiratory Protection: Avoid breathing dust.[3] Use a certified respirator if dust is generated.
Handling Precautions:
-
Avoid contact with skin and eyes.[3]
-
Do not breathe dust.[3]
-
Work in a well-ventilated area, preferably in a chemical fume hood.
III. Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on standard practices for hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or expired solid this compound and any lab materials heavily contaminated with the solid compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
-
Liquid Waste (DMSO Solutions):
-
Collect solutions of this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
The container must be compatible with DMSO.
-
The label should include "Hazardous Waste," "this compound in DMSO," and the relevant hazard symbols.
-
-
Contaminated Labware:
-
Disposable glassware or plasticware that has come into contact with this compound should be disposed of as solid hazardous waste.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) in a fume hood. The rinse solvent must be collected as hazardous liquid waste.
-
2. Waste Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by your institution's environmental health and safety (EHS) department.
3. Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
DO NOT dispose of this compound down the drain or in the regular trash.
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: If dust is inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal.
-
Small Spills (Liquid in DMSO): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for hazardous waste disposal.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling STF-62247
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of STF-62247, a potent autophagy modulator with cytotoxic properties. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Chemical Properties
This compound is a small molecule that selectively induces cytotoxicity in von Hippel-Lindau (VHL)-deficient renal cell carcinoma cells.[1][2][3] It functions by blocking the late stages of autophagy, leading to lysosomal disruption.[4][5] While its toxicity is selective, it must be handled with care as its full toxicological profile is not completely understood.[6][7]
Key Hazards:
-
Harmful if swallowed.[8]
-
Causes serious eye irritation.[8]
-
Potential for adverse reproductive effects and carcinogenicity, as is common with cytotoxic compounds.
| Property | Value | Reference |
| Chemical Name | N-(3-methylphenyl)-4-(4-pyridinyl)-2-thiazolamine | [3] |
| CAS Number | 315702-99-9 | [2][3] |
| Molecular Formula | C₁₅H₁₃N₃S | [2][3] |
| Molecular Weight | 267.35 g/mol | [2] |
| Appearance | Solid | [8] |
| Solubility | Soluble in DMSO (≥ 9.35 mg/mL) | [9] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the frontline defense against exposure to this compound. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption.[6] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashes. | Protects against eye irritation from dust or splashes.[8] |
| Body Protection | A disposable, solid-front lab coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is required if handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing (Solid Compound)
-
Engineering Controls : All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Surface Protection : Line the work surface within the fume hood with absorbent, plastic-backed paper.
-
Weighing : Use a dedicated, calibrated analytical balance inside the fume hood. Handle the compound with chemical-resistant spatulas.
-
Cleaning : After weighing, carefully wipe down the spatula, balance, and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and then a decontaminating solution. Dispose of all cleaning materials as hazardous waste.
Solution Preparation
-
Solvent : this compound is soluble in DMSO.[2]
-
Procedure : In the chemical fume hood, slowly add the solvent to the pre-weighed this compound powder to avoid splashing. Cap the vial securely and vortex until fully dissolved.
-
Labeling : Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Use in Cell Culture
-
Aseptic Technique : All cell culture work should be performed in a Class II Biological Safety Cabinet (BSC).
-
Pipetting : Use filtered pipette tips to prevent aerosol generation and cross-contamination.
-
Incubation : Label treated cell culture vessels clearly with the compound name and concentration.
-
Spills in BSC : In case of a small spill within the BSC, absorb the liquid with sterile gauze, decontaminate the surface with 70% ethanol, and then a suitable disinfectant. Dispose of all materials as biohazardous/chemical waste.
Emergency Procedures
Spills
-
Small Spills (in a fume hood or BSC) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Gently apply a decontaminating solution (e.g., 10% bleach solution followed by a sodium thiosulfate solution to neutralize the bleach) and allow for a 15-20 minute contact time.
-
Wipe the area clean with fresh absorbent pads.
-
Dispose of all contaminated materials as hazardous chemical waste.
-
-
Large Spills (outside of a containment device) :
-
Evacuate the immediate area and alert others.
-
Prevent others from entering the contaminated area.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Provide EHS with the Safety Data Sheet (SDS) for this compound.
-
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][10]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste :
-
Includes contaminated PPE (gloves, lab coats), absorbent paper, weighing boats, and empty stock vials.
-
Collect in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
-
Liquid Waste :
-
Includes unused stock solutions, treated cell culture media, and the first rinse of contaminated labware.
-
Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste :
-
Includes contaminated pipette tips, needles, and serological pipettes.
-
Collect in a designated, puncture-resistant sharps container that is also labeled as containing hazardous chemical waste.
-
Experimental Protocols
In Vitro Cell Viability Assay (XTT Assay)
-
Cell Plating : Plate renal cell carcinoma (RCC) cells (e.g., RCC4 with and without VHL) in 96-well plates at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
Treatment : Prepare serial dilutions of this compound in cell culture media. The vehicle control should be DMSO at a concentration equivalent to the highest concentration of this compound used. Replace the existing media with the media containing the various concentrations of this compound.
-
Incubation : Incubate the plates for the desired time period (e.g., 4 days).
-
XTT Reagent Preparation : Prepare the XTT solution containing N-methyl dibenzopyrazine methyl sulfate (PMS).
-
Assay : Aspirate the media from the wells and add the XTT/PMS solution.
-
Incubation : Incubate the plates at 37°C for 1-2 hours.
-
Data Acquisition : Measure the absorbance at 450 nm using a plate reader to quantify the metabolism of XTT, which is proportional to the number of viable cells.[11]
In Vivo Tumor Growth Inhibition Study
-
Animal Model : Use immune-deficient mice (e.g., nude mice).
-
Tumor Cell Implantation : Subcutaneously inject VHL-deficient human RCC cells (e.g., SN12C) into the flanks of the mice.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring tumor dimensions with calipers.
-
Treatment : Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 8 mg/kg) daily or on a set schedule. The control group should receive a vehicle control solution.[11]
-
Data Collection : Continue to monitor tumor volume and body weight of the mice throughout the study.
Visual Workflow Guides
Caption: Workflow for weighing and preparing this compound solutions.
Caption: Emergency response workflow for this compound spills.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 404 Not Found [selleck.cn]
- 5. hdsupplysolutions.com [hdsupplysolutions.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound | CAS 315702-99-9 | Autophagy inducer | StressMarq Biosciences Inc. [stressmarq.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
